Yakuchinone A
Description
Yakuchinone-A has been reported in Alpinia oxyphylla with data available.
from Alpinia oxyphylla; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELARZTKDBEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229406 | |
| Record name | Yakuchinone-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78954-23-1 | |
| Record name | Yakuchinone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yakuchinone-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yakuchinone-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAKUCHINONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Yakuchinone A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yakuchinone A, a diarylheptanoid of significant interest in pharmacological research, originates from the fruits of Alpinia oxyphylla. This document provides a detailed exploration of the origins of this compound, including its natural source, biosynthetic pathway, initial isolation and characterization, and its molecular mechanism of action with a focus on key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for pivotal assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.
Natural Source and Initial Discovery
This compound is a naturally occurring compound predominantly isolated from the fruits of Alpinia oxyphylla Miq., a perennial ginger plant belonging to the Zingiberaceae family.[1][2][3][4] This plant has a long history of use in traditional East Asian medicine for treating a variety of ailments, including intestinal disorders, diarrhea, and inflammation.[5] The initial discovery and isolation of this compound were part of broader phytochemical investigations into the bioactive constituents of Alpinia oxyphylla.
Biosynthesis of this compound
This compound belongs to the diarylheptanoid class of secondary metabolites.[1][6] The biosynthesis of diarylheptanoids in plants, particularly in the Zingiberaceae family, is understood to proceed through the phenylpropanoid pathway.[7][8] While the specific enzymatic steps for this compound biosynthesis in Alpinia oxyphylla have not been fully elucidated, a putative pathway can be inferred from studies on related compounds in ginger and turmeric.
The proposed biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. The formation of the diarylheptanoid scaffold is believed to involve the condensation of two phenylpropanoid units with a malonate unit, a reaction catalyzed by type III polyketide synthases (PKSs).
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of a cardiotonic principle from Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis reveals the genetic basis underlying the biosynthesis of volatile oil, gingerols, and diarylheptanoids in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Yakuchinone A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yakuchinone A is a diarylheptanoid natural product isolated from the fruits of Alpinia oxyphylla. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes comprehensive tables of its chemical and biological data, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and visualizations of its known signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically defined as 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one. Its structure features a seven-carbon heptanone chain linking a guaiacol (4-hydroxy-3-methoxyphenyl) moiety and a phenyl group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | [1] |
| CAS Number | 78954-23-1 | [1][2] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | Colorless to Yellow to Orange clear liquid or semi-solid | Ambeed |
| Boiling Point | 212-214 °C at 2 mmHg | TCI |
| Solubility | Soluble in DMSO | MedChemExpress |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source(s) |
| ¹H NMR | Data available in referenced literature; key signals include aromatic protons of the guaiacol and phenyl rings, and aliphatic protons of the heptanone chain. | [3] |
| ¹³C NMR | Data available in referenced literature; key signals include carbons of the carbonyl group, aromatic rings, and the aliphatic chain. | [3][4] |
| Mass Spectrometry | HRFDMS [M]⁺ m/z 330.1830 (calcd. for C₂₀H₂₆O₄, as a related metabolite) | [3] |
| Infrared (IR) | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), and C=O stretching are expected. | [5][6][7] |
Biological Activity
This compound exhibits a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.
Anti-inflammatory Activity
This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[1] This inhibition is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the Bcl-2-mediated signaling pathway.
Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
| A375P | Melanoma | 14.75 | [2] |
| B16F1 | Melanoma | 31.73 | [2] |
| B16F10 | Melanoma | 21.71 | [2] |
| A549 | Lung Cancer | 26.07 | [2] |
| MCF-7 | Breast Cancer | 11.50 | [2] |
| HT-29 | Colon Cancer | 11.96 | [2] |
Signaling Pathways
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling pathway. Inflammatory stimuli typically lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as COX-2 and iNOS, inducing their transcription. This compound is proposed to inhibit the activation of NF-κB, thereby preventing the expression of these inflammatory mediators.
Anticancer Signaling Pathway
The anticancer activity of this compound is linked to the induction of apoptosis, or programmed cell death. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An imbalance in the ratio of these proteins can trigger the mitochondrial apoptotic pathway. This compound is thought to shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.
Experimental Protocols
Isolation of this compound from Alpinia oxyphylla
The following is a general procedure for the isolation of diarylheptanoids from Alpinia oxyphylla, which can be adapted for the specific isolation of this compound.
-
Plant Material: Dried fruits of Alpinia oxyphylla are used as the starting material.[8]
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For example, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This compound is expected to be enriched in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is further purified using column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification steps like preparative HPLC to yield the pure compound.
Chemical Synthesis of this compound
A detailed protocol for the chemical synthesis of this compound can be found in the referenced literature. A general synthetic approach involves the coupling of a protected vanillin derivative with a suitable seven-carbon synthon, followed by deprotection and functional group manipulations.
In Vitro COX Inhibition Assay
This protocol is a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.[9][10]
-
Reagents: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compound (this compound).
-
Procedure: a. The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations in a suitable buffer at 37°C for a defined period (e.g., 15 minutes). b. The reaction is initiated by the addition of arachidonic acid. c. The peroxidase activity of COX, which is coupled to the cyclooxygenase activity, is measured by monitoring the oxidation of the chromogenic substrate at a specific wavelength (e.g., 590 nm for TMPD). d. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. e. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]
-
Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anticancer activities. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Bcl-2, make it an attractive candidate for further investigation and potential drug development. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of a cardiotonic principle from Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Yakuchinone A: A Technical Guide to Its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yakuchinone A is a diarylheptanoid, a class of natural compounds that has garnered significant interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the primary natural source of this compound, detailed protocols for its extraction and purification, and a summary of its known biological activities. The methodologies outlined are collated from scientific literature to provide researchers with a practical foundation for isolating this promising bioactive molecule.
Natural Source
The principal natural source of this compound is the dried, ripe fruit of Alpinia oxyphylla Miq., a plant belonging to the ginger family (Zingiberaceae).[2][3][4][5][6] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including diarrhea and dementia.[1] this compound is one of several bioactive constituents isolated from the fruit, alongside other diarylheptanoids like Yakuchinone B, flavonoids, and sesquiterpenes.[1][7]
Extraction and Isolation of this compound
The extraction and purification of this compound from Alpinia oxyphylla fruit involves a multi-step process beginning with solvent extraction, followed by chromatographic separation to isolate the pure compound.
General Experimental Workflow
The overall process involves the extraction of the powdered plant material with an organic solvent, followed by liquid-liquid partitioning to separate compounds based on polarity. The fraction containing this compound is then subjected to column chromatography for purification.
Caption: Workflow for this compound Extraction and Isolation.
Detailed Experimental Protocol
This protocol is based on methodologies described in the scientific literature for the extraction of diarylheptanoids from Alpinia oxyphylla.[8]
Step 1: Preparation of Plant Material
-
Obtain dried fruits of Alpinia oxyphylla.
-
Grind the fruits into a fine powder to increase the surface area for solvent extraction.
Step 2: Solvent Extraction
-
The powdered plant material is extracted exhaustively with methanol, typically using ultrasonication to enhance efficiency.[8] A common ratio involves using several liters of solvent for a given mass of plant material, repeated multiple times (e.g., 9 L of methanol x 3).[8]
-
Alternative conventional methods like maceration or Soxhlet extraction can also be employed, though they may require longer extraction times.[9][10][11]
-
After extraction, the suspension is filtered to remove solid plant debris.
-
The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.[8]
Step 3: Liquid-Liquid Partitioning
-
The crude extract is resuspended in water.
-
This aqueous suspension is then sequentially partitioned with solvents of increasing polarity to fractionate the components. A typical solvent series is n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (BuOH).[8]
-
This compound, being a moderately polar compound, is primarily found in the dichloromethane fraction.[8]
Step 4: Chromatographic Purification
-
The dried dichloromethane (CH₂Cl₂) extract is subjected to silica gel column chromatography.[8]
-
The column is eluted with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A common system is a gradient of dichloromethane to methanol (e.g., 100:0 to 0:100 CH₂Cl₂-MeOH).[8]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Fractions containing this compound are pooled and concentrated.
-
If necessary, further purification can be achieved using preparative HPLC to yield highly pure this compound.[8]
Summary of Extraction Parameters
While specific yield data for this compound is not detailed in the provided search results, the following table summarizes the key parameters from a representative extraction protocol.
| Parameter | Description | Reference |
| Plant Material | Powdered dried fruits of Alpinia oxyphylla | [2][8] |
| Extraction Technique | Ultrasonication | [8] |
| Primary Solvent | Methanol | [8] |
| Fractionation Solvent | Dichloromethane (CH₂Cl₂) | [8] |
| Purification Method | Silica Gel Column Chromatography | [8] |
| Elution System | Dichloromethane-Methanol Gradient | [8] |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and anticancer properties.[4][5][6] Its mechanism of action involves the inhibition of key enzymes and transcription factors in inflammatory and proliferative pathways.
Anti-inflammatory Pathway
This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] These enzymes are critical mediators of the inflammatory response. The expression of both COX-2 and iNOS is often driven by the activation of the transcription factor NF-κB, which this compound has also been found to suppress.[7]
Caption: Inhibitory Action of this compound on Inflammatory Pathways.
Conclusion
This compound is a valuable natural product isolated from Alpinia oxyphylla. The extraction and purification process, while standard, requires careful execution of solvent partitioning and chromatographic techniques to achieve high purity. Its demonstrated ability to inhibit key inflammatory mediators like COX-2, iNOS, and NF-κB underscores its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research into optimizing extraction yields and fully elucidating its mechanisms of action is warranted.
References
- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extraction Methods of Major Phytochemicals | Encyclopedia MDPI [encyclopedia.pub]
- 10. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Yakuchinone A Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yakuchinone A is a diarylheptanoid, a natural phenolic compound isolated from the fruit of Alpinia oxyphylla. This plant has been a staple in traditional medicine, and modern pharmacological studies have begun to elucidate the mechanisms behind its therapeutic effects. This compound has demonstrated notable anti-inflammatory and anticancer activities, positioning it as a compound of interest for further investigation in oncology.[1][2] Its primary anticancer effect appears to be the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the currently understood signaling pathways modulated by this compound in cancer cells, supported by available quantitative data and detailed experimental methodologies.
Core Signaling Pathways of this compound in Cancer
Current research indicates that this compound exerts its anticancer effects primarily through two interconnected signaling cascades: the inhibition of the NF-κB pathway and the induction of the intrinsic apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting an environment conducive to tumor growth and resistance to therapy.[3]
This compound has been shown to suppress the activation of NF-κB induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][4] This inhibitory action on NF-κB activation leads to the downregulation of its downstream inflammatory targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are implicated in carcinogenesis.[1][4][5] The suppression of NF-κB is a key mechanism underlying the anti-inflammatory and chemopreventive properties of this compound.
Induction of Intrinsic Apoptosis
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound has been shown to induce apoptosis in several cancer cell lines, including basal cell carcinoma (BCC) and human promyelocytic leukemia (HL-60) cells.[2][6]
The mechanism of apoptosis induction by this compound involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Specifically, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. A downstream effect of this cascade is the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Quantitative Data on this compound Activity
The cytotoxic and anti-inflammatory activities of this compound have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A375P | Melanoma | Not Specified | 14.75 | [1] |
| B16F1 | Melanoma | Not Specified | 31.73 | [1] |
| B16F10 | Melanoma | Not Specified | 21.71 | [1] |
| A549 | Lung Carcinoma | Not Specified | 26.07 | [1] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 11.50 | [1] |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | 11.96 | [1] |
| EL4 | Mouse Lymphoma | IL-17 Production | 11.5 | [1] |
| HL-60 | Promyelocytic Leukemia | Apoptotic Death | Not Specified | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the signaling pathways of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is determined by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-Bax), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, which reacts with HRP to produce light that can be detected on X-ray film or with a digital imager.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-Bax or mouse anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein like β-actin or GAPDH.
Conclusion and Future Directions
This compound is a promising natural compound that demonstrates significant anticancer activity through the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. The established mechanisms involve the inhibition of NF-κB activation and the modulation of the Bcl-2 family of proteins to trigger the intrinsic apoptotic cascade.
While the current evidence provides a solid foundation, further research is required to fully delineate the upstream signaling events. Specifically, investigating the direct effects of this compound on the MAPK (ERK, JNK, p38) and PI3K/Akt signaling pathways would provide a more complete picture of its mechanism of action. Given that NF-κB is a downstream target of both the MAPK and PI3K/Akt pathways, it is plausible that this compound's inhibitory effect on NF-κB is mediated through one or both of these cascades. Future studies employing specific inhibitors and activators of these pathways, as well as phosphoproteomic analyses, will be crucial in confirming these potential links. A deeper understanding of these molecular interactions will be vital for the rational design of this compound-based therapeutics in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible nitric oxide synthase expression by yakuchinones and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Yakuchinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yakuchinone A, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling pathways, and a summary of its efficacy. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon evidence from closely related compounds, such as Yakuchinone B, and the broader class of chalcones to elucidate its potential. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and validation.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress. Oxidative stress is a critical contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1][2]. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage and offering therapeutic potential.
This compound belongs to a class of naturally occurring compounds known for their antioxidant and anti-inflammatory properties[3]. Its chemical structure, featuring a phenolic hydroxyl group, suggests an intrinsic capacity for free radical scavenging. This guide will delve into the direct and indirect antioxidant mechanisms of this compound.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be multifaceted, encompassing both direct radical scavenging and indirect cellular defense mechanisms.
Direct Radical Scavenging
This compound possesses the ability to directly neutralize free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This activity is primarily attributed to the hydrogen-donating capacity of its phenolic hydroxyl group. Upon donating a hydrogen atom to a free radical, this compound itself becomes a relatively stable radical, thereby terminating the radical chain reaction.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. This compound has been shown to inhibit lipid peroxidation, a crucial aspect of its cytoprotective effects[3]. This inhibition is likely a consequence of its radical scavenging ability, which prevents the initiation and propagation of the lipid peroxidation cascade.
Induction of the Nrf2/HO-1 Signaling Pathway
A significant indirect antioxidant mechanism of compounds structurally related to this compound, such as chalcones, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, like this compound, can interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
One of the most critical Nrf2 target genes is Heme Oxygenase-1 (HO-1)[5][6]. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 is a key mechanism by which cells protect themselves against oxidative stress[7].
The proposed mechanism for Nrf2 activation by this compound is depicted in the following signaling pathway diagram.
Quantitative Data Summary
Table 1: Free Radical Scavenging and Cytoprotective Effects of Yakuchinone B and its Derivatives (JC1-JC6) in H₂O₂-treated SK-N-MC cells. [8][9]
| Compound (20 µM) | ROS Level Reduction (%) vs H₂O₂ Control | Increased Cell Viability (24h) (%) vs H₂O₂ Control |
| JC1 | 38 | 11 |
| JC2 | 14 | 15 |
| JC3 | 50 | 18 |
| JC4 | 77 | 24 |
| JC5 | 56 | 24 |
| Yakuchinone B (JC6) | 71 | 22 |
Table 2: Inhibition of Lipid Peroxidation by Yakuchinone B and its Derivatives (JC1-JC6) in H₂O₂-treated SK-N-MC cells. [8]
| Compound (20 µM) | MDA Level (nmol/mg protein) |
| Control (untreated) | 0.15 |
| H₂O₂ treated | 0.65 |
| JC1 + H₂O₂ | 0.52 |
| JC2 + H₂O₂ | 0.50 |
| JC3 + H₂O₂ | 0.54 |
| JC4 + H₂O₂ | 0.34 |
| JC5 + H₂O₂ | 0.43 |
| Yakuchinone B (JC6) + H₂O₂ | 0.47 |
Table 3: Effect of Yakuchinone B and its Derivatives (JC1-JC6) on Endogenous Antioxidant Enzyme Activity in H₂O₂-treated SK-N-MC cells. [8]
| Compound (20 µM) | Increase in CAT Activity (%) vs H₂O₂ Control | Increase in SOD Activity (%) vs H₂O₂ Control |
| JC1 + H₂O₂ | 5.3 | 2.3 |
| JC2 + H₂O₂ | 10.5 | 7.2 |
| JC3 + H₂O₂ | 11.8 | 8.2 |
| JC4 + H₂O₂ | 32.6 | 14.2 |
| JC5 + H₂O₂ | 18.9 | 10.0 |
| Yakuchinone B (JC6) + H₂O₂ | 32.4 | 17.1 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antioxidant properties.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution to a yellow-colored product is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microplate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of the this compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
Lipid Peroxidation (MDA) Assay
Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The TBARS (Thiobarbituric Acid Reactive Substances) assay is commonly used to measure MDA levels. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.
Protocol:
-
Induce lipid peroxidation in a suitable biological sample (e.g., cell lysate, tissue homogenate) with an oxidizing agent (e.g., H₂O₂ or Fe²⁺/ascorbate).
-
Treat the samples with various concentrations of this compound.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the samples.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
A standard curve using a known concentration of MDA is prepared to quantify the MDA levels in the samples.
-
The inhibitory effect of this compound on lipid peroxidation is expressed as the percentage reduction in MDA formation compared to the control group.
Western Blot Analysis for Nrf2 and HO-1
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the proteins of interest.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Conclusion
This compound is a promising natural compound with significant antioxidant potential. Its mechanisms of action likely involve both direct free radical scavenging and the modulation of cellular antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway. Although quantitative data specifically for this compound is currently limited, the available evidence from structurally similar compounds strongly supports its efficacy. Further research, utilizing the standardized protocols outlined in this guide, is warranted to fully elucidate the quantitative antioxidant profile of this compound and to explore its therapeutic applications in oxidative stress-related diseases. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future investigations into this potent natural antioxidant.
References
- 1. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and rhamnocitrin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
Preliminary Studies on the Bioactivity of Yakuchinone A: A Technical Guide
Introduction
Yakuchinone A is a bioactive diarylheptanoid isolated from the dried fruits of Alpinia oxyphylla, a plant used in traditional medicine.[1][2] Preliminary research has identified this compound as a promising natural product with a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4][5] This technical guide provides an in-depth overview of the initial studies on this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A375P | Melanoma | 14.75 ± 1.00 | [1][3] |
| B16F1 | Melanoma | 31.73 ± 4.46 | [1][3] |
| B16F10 | Melanoma | 21.71 ± 3.65 | [1][3] |
| A549 | Lung Cancer | 26.07 | [3] |
| MCF-7 | Breast Cancer | 11.50 | [3] |
| HT-29 | Colorectal Cancer | 11.96 | [3] |
| HL-60 | Promyelocytic Leukemia | Apoptosis Induced | [1][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line / Model | Effect | IC50 / Concentration | Reference |
| IL-17 Production | EL4 (Mouse Lymphoma) | Dose-dependent reduction | 11.5 μM | [3] |
| COX-2 & iNOS Expression | TPA-Stimulated Mouse Skin | Inhibition | Not specified | [5] |
| TNF-α mRNA Expression | TPA-Stimulated Mouse Skin | Inhibition | Not specified | [5] |
| Prostaglandin Synthesis | In vitro | Strong inhibition | Not specified | [1][6] |
Table 3: In Vivo Activity of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Mouse Model | Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., daily for 14 days | Significant reduction in EAE score from Day 9 to Day 15 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the preliminary studies of this compound.
Extraction and Isolation of this compound
This protocol describes the general procedure for obtaining this compound from its natural source, Alpinia oxyphylla.
-
Extraction: Powdered A. oxyphylla is extracted with methanol using ultrasonication (e.g., 40 kHz). The resulting suspension is filtered and concentrated via rotary evaporation to yield a crude extract.[7]
-
Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and butanol (BuOH).[7]
-
Chromatography: The dichloromethane extract, which contains this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system of dichloromethane and methanol (e.g., 100:0 to 0:100) to separate the fractions.[7]
-
Isolation and Identification: this compound is isolated from the relevant fraction. Its identity is confirmed by comparing its Nuclear Magnetic Resonance (NMR) data with previously reported data.[7]
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the IC50 values of compounds.
-
Cell Seeding: Cancer cells (e.g., A431, A375, B16) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, and 50 μM) for a specific duration, typically 72 hours. A vehicle control (e.g., DMSO) is also included.[8]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
In Vivo Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the induction and assessment of an EAE mouse model to evaluate the in vivo anti-inflammatory effects of this compound.
-
Induction of EAE: EAE is induced in mice, typically C57BL/6, by immunization with a specific peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice are administered this compound (e.g., 50 mg/kg, intraperitoneally) daily for a set period, such as 14 days, starting from the onset of symptoms.[3]
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Data Analysis: The EAE scores are compared between the this compound-treated group and a control group to determine the compound's effect on disease severity.[3]
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.
Experimental Workflow for Bioactivity Screening
The diagram below outlines the general process from the natural source to the evaluation of biological activity.
Anti-inflammatory Signaling Pathway
This compound has been shown to suppress inflammation by inhibiting key pro-inflammatory enzymes and cytokines.[5][6] This is often mediated through the inhibition of transcription factors like NF-κB.
References
- 1. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Anticancer Agent | AmBeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Yakuchinone A from Alpinia oxyphylla
Audience: Researchers, scientists, and drug development professionals.
Introduction: Yakuchinone A is a diarylheptanoid found in Alpinia oxyphylla, a plant used in traditional Chinese medicine.[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] Notably, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by suppressing the activation of the NF-κB signaling pathway.[5][6] These properties make this compound a promising candidate for further investigation in drug development. This document provides a detailed protocol for the isolation and purification of this compound from the fruits of Alpinia oxyphylla.
Data Presentation
Table 1: Summary of Quantitative Data from Representative Isolation Protocols
| Plant Part | Extraction Solvent | Fractionation Solvent(s) | Purification Method(s) | Starting Material (kg) | Yield of Fraction/Compound (g or mg) | Reference |
| Fruits | Ethanol | Not specified | Silica gel column chromatography, GC-MS | Not specified | Not specified | [7] |
| Leaves and Stems | 95% Ethanol | Ethyl acetate, n-Butanol | Silica gel column chromatography, Sephadex LH-20 CC, Preparative TLC, Semi-preparative HPLC | 95.5 | EtOAc fraction: 150.1 g, n-BuOH fraction: 348.4 g | [8] |
| Rhizomes | 95% Ethanol | Petroleum ether, Methylene dichloride, Ethyl acetate, n-Butanol | Silica gel column chromatography | Not specified | Petroleum ether extract: 130 g, Methylene dichloride extract: 188 g | [9] |
| Fruits | Not specified | Not specified | Chiral column chromatography | Not specified | Not specified | [10] |
Note: Specific yield of this compound is not consistently reported across all studies. The table reflects the reported yields of various fractions and, in some cases, other isolated compounds.
Experimental Protocols
This protocol synthesizes common methodologies reported in the literature for the isolation of this compound from the fruits of Alpinia oxyphylla.
1. Plant Material and Extraction:
-
Plant Material: Dried, mature fruits of Alpinia oxyphylla are the most commonly used part for this compound isolation.[1][7]
-
Grinding: The dried fruits should be ground into a coarse powder to increase the surface area for efficient extraction.
-
Extraction Solvent: 95% ethanol is a frequently used and effective solvent for extracting diarylheptanoids from Alpinia oxyphylla.[8] Other solvents like methanol and acetone have also been reported.[1][11]
-
Extraction Method:
-
Maceration: Soak the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times.
-
Reflux Extraction: For a more exhaustive extraction, reflux the powdered plant material with 95% ethanol (e.g., 1:10 w/v) at a controlled temperature (e.g., 60-70°C) for 1-2 hours.[8] Repeat the extraction 2-3 times.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2. Fractionation of the Crude Extract:
-
Solvent Partitioning: The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[8][9] this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.
-
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: This is a primary technique for separating compounds from the enriched fraction (typically the ethyl acetate fraction).
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common system is a gradient of petroleum ether and ethyl acetate, starting with a high concentration of petroleum ether and gradually increasing the proportion of ethyl acetate.[8][9]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating compounds with similar polarities.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A common mobile phase is a mixture of chloroform and methanol (e.g., 1:1 v/v).[8]
-
-
Preparative Thin Layer Chromatography (TLC) and/or Semi-Preparative High-Performance Liquid Chromatography (HPLC): These techniques are employed for the final purification of this compound to achieve high purity.
-
Preparative TLC: Apply the partially purified fraction onto a preparative TLC plate and develop it with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound with a suitable solvent.
-
Semi-Preparative HPLC: This method offers high resolution for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[10] The eluate is monitored with a UV detector.
-
4. Structure Elucidation:
The structure of the isolated this compound can be confirmed using various spectroscopic methods, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Yakuchinone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative methodology for the total synthesis of Yakuchinone A, a diarylheptanoid with potential therapeutic applications. The presented synthesis is a plausible six-step route inspired by the efficient approach reported by Shi et al., which achieves a high overall yield. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the chemical synthesis of this compound and related compounds.
Introduction
This compound, chemically known as 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenylheptan-3-one, is a natural product isolated from the fruits of Alpinia oxyphylla. It belongs to the diarylheptanoid class of compounds, which are known for a wide range of biological activities. A concise and efficient total synthesis of this compound has been reported, achieving an overall yield of 52% in six steps from commercially available starting materials.[1][2] This methodology is designed to be suitable for large-scale synthesis, employing conventional reactions and purification techniques that avoid column chromatography.[1][3] A key feature of this synthetic strategy is the use of a Weinreb amide intermediate, which allows for the controlled addition of an organometallic reagent to form the ketone functionality of the target molecule.
Quantitative Data Summary
The following table summarizes the plausible step-by-step yields for the total synthesis of this compound, culminating in a high overall yield.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Weinreb Amide Formation | 5-Phenylpentanoic acid | N-methoxy-N-methyl-5-phenylpentanamide | ~95% |
| 2 | Grignard Reaction | 3-bromo-1-(tert-butyldimethylsilyloxy)-4-methoxybenzene | (4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)magnesium bromide | In situ |
| 3 | Weinreb Ketone Synthesis | N-methoxy-N-methyl-5-phenylpentanamide and Grignard reagent | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | ~85% |
| 4 | Reduction | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-ol | ~98% |
| 5 | Oxidation | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-ol | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | ~90% |
| 6 | Deprotection | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-7-phenylheptan-3-one | This compound | ~80% |
| Overall | 5-Phenylpentanoic acid | This compound | ~52% |
Experimental Protocols
Step 1: Synthesis of N-methoxy-N-methyl-5-phenylpentanamide (Weinreb Amide)
-
To a solution of 5-phenylpentanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude Weinreb amide, which can be used in the next step without further purification.
Step 2: In situ Preparation of (4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)magnesium bromide (Grignard Reagent)
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of 3-bromo-1-(tert-butyldimethylsilyloxy)-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) dropwise to initiate the Grignard reaction, using a small crystal of iodine if necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting solution is used immediately in the next step.
Step 3: Synthesis of 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one
-
To a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add the freshly prepared Grignard reagent from Step 2 (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 4 & 5: Synthesis of 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-7-phenylheptan-3-one (Homologation and Oxidation)
Note: A plausible two-carbon homologation followed by oxidation is proposed here to construct the heptanone backbone.
-
Wittig Reaction: To a suspension of (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.2 eq) at -78 °C and stir for 30 minutes. Add a solution of the ketone from Step 3 (1.0 eq) in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify to yield the α,β-unsaturated ester.
-
Conjugate Reduction: Dissolve the unsaturated ester (1.0 eq) in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter through Celite and concentrate to give the saturated ester.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester using aqueous lithium hydroxide, followed by acidic workup to yield the carboxylic acid. The resulting β-keto acid can be decarboxylated upon heating to afford the desired heptanone.
-
Alternatively, a Claisen condensation between the ketone from step 3 and ethyl acetate, followed by hydrolysis and decarboxylation can be envisioned.
Step 6: Synthesis of this compound (Deprotection)
-
Dissolve the silyl-protected intermediate from the previous step (1.0 eq) in THF (0.2 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
Logical Workflow Diagram
Caption: Synthetic workflow for the total synthesis of this compound.
This document provides a comprehensive guide for the total synthesis of this compound, intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The outlined protocols are based on established and efficient chemical transformations, offering a practical pathway to access this biologically active natural product.
References
Application Note & Protocol: Determining the IC50 of Yakuchinone A in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yakuchinone A is a diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla.[1][2][3] This natural product has demonstrated multiple biological activities, including anti-inflammatory and anticancer properties.[1][4] A critical parameter for evaluating the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a specific biological process, such as cell proliferation, by 50%. This document provides a summary of reported IC50 values for this compound across various cancer cell lines and offers detailed protocols for its determination using common colorimetric assays.
Quantitative Data Summary: IC50 of this compound
The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 11.50[1] |
| HT-29 | Colorectal Adenocarcinoma | 11.96[1] |
| A375P | Melanoma | 14.75[1] |
| B16F10 | Murine Melanoma | 21.71[1] |
| A549 | Lung Carcinoma | 26.07[1] |
| B16F1 | Murine Melanoma | 31.73[1] |
| EL4 | Murine Lymphoma | 11.50[1] |
Experimental Workflow and Visualization
The determination of a compound's IC50 value follows a standardized workflow. This process involves cell culture, treatment with serial dilutions of the compound, incubation, measurement of cell viability, and subsequent data analysis to calculate the IC50 value.
Experimental Protocols
Two common and reliable methods for determining cell viability and calculating IC50 are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for colorimetric quantification.[5][6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (wavelengths 570 nm and 630 nm)
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in culture medium. A common approach is to use two-fold or three-fold serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[7]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[8] SRB binds to basic amino acid residues of proteins under acidic conditions.[8][9]
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), cold (10% wt/vol)
-
SRB solution (0.4% wt/vol in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid (1% vol/vol)
-
Microplate reader (wavelength 510-565 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.
-
Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate for 1 hour at 4°C to fix the cells.[9]
-
Washing: Carefully remove the supernatant. Wash the wells four to five times with 1% acetic acid to remove excess TCA and unbound dye.[8] Allow the plates to air dry completely.
-
Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Solubilization: Once the plate is completely dry, add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]
-
Absorbance Reading: Measure the optical density (OD) at approximately 510 nm or 565 nm.[9]
-
Data Analysis: Perform data analysis as described in step 7 of the MTT protocol.
Mechanism of Action and Signaling Pathway
This compound is reported to exert its anticancer effects primarily by inducing apoptosis, or programmed cell death.[1][2] While the precise signaling cascade activated by this compound is a subject of ongoing research, many natural compounds induce apoptosis by modulating key signaling pathways that control cell survival and death, such as the PI3K/Akt or MAPK pathways.[10][11] Activation of these pathways can lead to the downstream activation of caspases, the executioner enzymes of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Anticancer Agent | AmBeed.com [ambeed.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
Yakuchinone A: Application Notes and Protocols for Inflammation Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yakuchinone A, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of inflammation. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound. This compound exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling cascade.[1]
Mechanism of Action
This compound mitigates the inflammatory response by targeting crucial molecular pathways. In vivo studies have shown that topical application of this compound on mouse skin significantly inhibits the expression of pro-inflammatory enzymes COX-2 and iNOS induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] This inhibition is associated with the suppression of the transcription factor NF-κB, a key regulator of genes involved in the inflammatory response.[1] By attenuating the activation of NF-κB, this compound effectively reduces the production of downstream inflammatory mediators, including prostaglandins and nitric oxide, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1]
Animal Models of Inflammation
This section details the application of this compound in a well-established animal model of topical inflammation. While this compound has been primarily studied in the TPA-induced skin inflammation model, general protocols for other common inflammation models are also provided for researchers interested in exploring its efficacy in systemic inflammation.
TPA-Induced Mouse Ear Edema Model
This model is widely used to study acute topical inflammation. TPA, a phorbol ester, induces a potent inflammatory response characterized by erythema, edema, and cellular infiltration.
| Treatment Group | Dose (µmol) | Inhibition of COX-2 Expression | Inhibition of iNOS Expression | Inhibition of NF-κB DNA Binding | Reference |
| This compound | 1 | Significant | Significant | Significant | [1] |
| This compound | 0.5 | Moderate | Moderate | Moderate | [1] |
Note: The referenced study demonstrated a dose-dependent inhibition, but specific percentage inhibition values were not provided. "Significant" and "Moderate" are qualitative descriptors based on the graphical data presented in the original publication.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Female ICR mice (6-7 weeks old)
-
Micropipettes
-
Punch biopsy tool (4 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve TPA in acetone to a final concentration of 1 µg/µL.
-
Dissolve this compound in acetone to achieve the desired doses (e.g., 0.5 µmol and 1 µmol in 20 µL).
-
-
Induction of Inflammation:
-
Apply 20 µL of the TPA solution (20 nmol) to the inner and outer surfaces of the right ear of each mouse.
-
The left ear receives the vehicle (acetone) only and serves as a control.
-
-
Treatment:
-
Thirty minutes after TPA application, topically apply 20 µL of the this compound solution to the right ear.
-
The control group receives the vehicle (acetone) instead of this compound.
-
-
Assessment of Edema:
-
Six hours after TPA induction, sacrifice the mice by cervical dislocation.
-
Collect a 4 mm punch biopsy from both the right (treated) and left (control) ears.
-
Measure the weight of each biopsy. The difference in weight between the right and left ear punches indicates the degree of edema.
-
-
Biochemical Analysis (Optional):
-
Homogenize the ear tissue samples to prepare lysates for Western blot analysis (to measure COX-2 and iNOS protein expression) or electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding activity.
-
Carrageenan-Induced Paw Edema Model (General Protocol)
This is a classic model of acute systemic inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response.
Note: To date, no specific quantitative data on the efficacy of this compound in the carrageenan-induced paw edema model has been published. The following is a general protocol that can be adapted for testing this compound.
Materials:
-
This compound
-
λ-Carrageenan
-
Saline solution (0.9% NaCl)
-
Male Wistar rats or Swiss albino mice
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: As described previously.
-
Preparation of Reagents:
-
Prepare a 1% (w/v) solution of carrageenan in sterile saline.
-
Prepare solutions of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80) at various concentrations for oral or intraperitoneal administration.
-
-
Treatment:
-
Administer this compound or the vehicle to the animals (typically 30-60 minutes before carrageenan injection).
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Assessment of Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema can be calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment, blood can be collected for cytokine analysis (TNF-α, IL-1β, IL-6). Paw tissue can also be harvested for analysis of inflammatory mediators.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model (General Protocol)
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.
Note: There is currently no published quantitative data on the effects of this compound in an LPS-induced systemic inflammation animal model. The following is a general protocol.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
Mice (e.g., C57BL/6)
-
Syringes and needles
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: As described previously.
-
Preparation of Reagents:
-
Dissolve LPS in sterile pyrogen-free saline to the desired concentration (e.g., 1-5 mg/kg).
-
Prepare solutions of this compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
-
Treatment:
-
Administer this compound or the vehicle to the animals (typically 1-2 hours before LPS challenge).
-
-
Induction of Inflammation:
-
Inject LPS intraperitoneally into the mice.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Harvest organs such as the liver, lungs, and spleen for further analysis.
-
-
Assessment of Inflammation:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA kits.
-
Analyze tissue homogenates for inflammatory markers.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its in vivo evaluation.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Caption: General workflow for in vivo inflammation studies.
Conclusion and Future Directions
This compound has demonstrated notable anti-inflammatory effects in the TPA-induced mouse skin inflammation model by inhibiting key inflammatory mediators such as COX-2, iNOS, and the transcription factor NF-κB.[1] While detailed protocols for this model are available, there is a significant gap in the literature regarding the efficacy and quantitative dose-response of this compound in systemic inflammation models like carrageenan-induced paw edema and LPS-induced endotoxemia. Future research should focus on evaluating this compound in these models to establish its potential as a systemic anti-inflammatory agent. Such studies should aim to generate quantitative data on edema inhibition, and the modulation of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, to provide a more comprehensive understanding of its therapeutic potential. Further investigation into its effects on the MAPK signaling pathway in vivo is also warranted to fully elucidate its mechanism of action.
References
Application Notes & Protocols: Preparation of Yakuchinone A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yakuchinone A is a diarylheptanoid natural product isolated from the fruit of Alpinia oxyphylla.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][3][4] Mechanistically, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also exerts strong inhibitory effects on the synthesis of prostaglandins and leukotrienes.[5] These attributes make this compound a valuable compound for research in oncology, inflammation, and cellular signaling. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical and Solubility Data
Quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78954-23-1 | [1][6][7] |
| Molecular Formula | C₂₀H₂₄O₃ | [1][8][6] |
| Molecular Weight | 312.40 g/mol | [1][8][6] |
| Appearance | Colorless to off-white liquid or semi-solid | [1][7][9] |
| Purity | >98% (HPLC) | [10] |
Table 2: Solubility of this compound
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes | Reference |
| DMSO | 100 mg/mL | 320.10 mM | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO. | [1] |
| DMSO | 22.5 mg/mL | 72.02 mM | Sonication is recommended. | [11] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL | 8.00 mM | Ultrasonic assistance may be needed. | [1] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL | 8.00 mM | Ultrasonic assistance may be needed. | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.
Materials and Equipment:
-
This compound (solid/oil)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, to avoid contact with eyes and skin.[12]
-
If contact occurs, flush the affected area with copious amounts of water.[12]
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[12]
Procedure:
-
Equilibration: Allow the this compound container to reach room temperature before opening to prevent condensation.
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 312.4 g/mol x 1000 mg/g
-
Mass (mg) = 3.124 mg
-
-
Weighing: Accurately weigh 3.124 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing this compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[1][11] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1][13]
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in Table 3.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 3: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Special Conditions | Reference |
| Solid (Pure Form) | -20°C | 3 years | Store in a dry, dark place. | [11] |
| In DMSO | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][11][5] |
| In DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][5] |
Application Example: Dilution for Cell-Based Assays
For most cell-based experiments, the final concentration of DMSO should be kept below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[13]
Workflow for Preparing a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 10 µL of the stock to 990 µL of sterile culture medium. This results in a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium. This yields a final concentration of 10 µM this compound.
-
-
The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualized Workflow and Signaling Pathway
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and diluting this compound.
Diagram 2: this compound Signaling Pathway Inhibition
Caption: Inhibition of COX-2 and iNOS expression by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. markherb.com [markherb.com]
- 7. This compound | 78954-23-1 [sigmaaldrich.com]
- 8. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. yakuchinone-A | 78954-23-1 [amp.chemicalbook.com]
- 10. This compound 78954-23-1 | TCI EUROPE N.V. [tcichemicals.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. biocrick.com [biocrick.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Application Note: Purity Determination of Yakuchinone A using HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative analysis of Yakuchinone A purity using High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are essential for the quality control and standardization of this compound as a potential therapeutic agent. The protocols outlined below offer robust and reliable approaches for accurate purity assessment, crucial for researchers, scientists, and drug development professionals.
Introduction
This compound is a diarylheptanoid isolated from the fruits of Alpinia oxyphylla[1]. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. As with any compound intended for pharmaceutical development, rigorous purity assessment is a critical step to ensure safety and efficacy. This document details the use of two orthogonal analytical techniques, HPLC and qNMR, for the comprehensive purity evaluation of this compound.
Chemical Structure of this compound:
-
IUPAC Name: 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one[2]
-
Molecular Formula: C₂₀H₂₄O₃[2]
-
Molecular Weight: 312.41 g/mol
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture based on their polarity[3]. This section provides a detailed protocol for the purity analysis of this compound.
Experimental Protocol: HPLC Purity Determination
2.1.1. Materials and Reagents
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q)
-
Formic acid (≥98%)
-
Reference standards of potential impurities (if available)
2.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Chromatography data acquisition and processing software
2.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-36 min: 90-30% B; 36-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 40 minutes |
2.1.4. Sample Preparation
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.1.5. Data Analysis and Purity Calculation
The purity of this compound is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
2.1.6. Method Validation
For regulatory purposes, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[4][5].
Expected Results and Data Presentation
The retention time of this compound will be determined by running a reference standard. Any other peaks in the chromatogram are considered impurities. The results should be summarized in a table for clarity.
Table 1: HPLC Purity Analysis of this compound
| Sample ID | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area | Purity (%) |
| Batch 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 3 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard[6][7].
Experimental Protocol: qNMR Purity Determination
3.1.1. Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone). The choice of internal standard should be based on its solubility in the chosen deuterated solvent and the absence of signal overlap with this compound protons.
3.1.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to at least 0.01 mg)
3.1.3. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3.1.4. NMR Acquisition Parameters
For accurate quantification, the following parameters are crucial:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | A simple 1D proton experiment (e.g., zg30) | For direct quantification |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both analyte and standard | To ensure full relaxation of all protons |
| Number of Scans (ns) | 16 or higher | To achieve a good signal-to-noise ratio |
| Acquisition Time (aq) | At least 3 seconds | For good digital resolution |
| Pulse Angle | 30° or 90° (ensure consistency) | 30° can shorten the relaxation delay |
3.1.5. Data Processing and Purity Calculation
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard. For this compound, the aromatic protons or the methoxy protons are often suitable.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_sample = Integral of the selected this compound signal
-
N_sample = Number of protons corresponding to the selected this compound signal
-
I_IS = Integral of the selected internal standard signal
-
N_IS = Number of protons corresponding to the selected internal standard signal
-
MW_sample = Molecular weight of this compound (312.41 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
Expected Results and Data Presentation
The ¹H-NMR spectrum should show well-resolved peaks for both this compound and the internal standard. The calculated purity should be reported along with the experimental details.
Table 2: qNMR Purity Analysis of this compound
| Sample ID | Mass of this compound (mg) | Internal Standard | Mass of Internal Standard (mg) | Purity of Internal Standard (%) | Integral of this compound Signal | Integral of Internal Standard Signal | Calculated Purity (% w/w) |
| Batch 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Batch 3 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: HPLC analysis workflow for this compound purity.
Caption: qNMR analysis workflow for this compound purity.
Caption: Logical relationship of HPLC and qNMR for purity assessment.
Conclusion
The HPLC and qNMR methods detailed in this application note provide a comprehensive framework for the accurate and reliable purity determination of this compound. The orthogonal nature of these techniques, one providing relative purity based on chromatographic separation and the other an absolute purity based on molar ratios, offers a high degree of confidence in the final purity assessment. Adherence to these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this compound for further investigation and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalbji.com [journalbji.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Application Notes and Protocols for Microbial Transformation of Yakuchinone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of Yakuchinone A, a bioactive diarylheptanoid, to generate novel derivatives with potential therapeutic applications. The protocols are primarily based on the successful transformation using the fungus Mucor hiemalis.
Introduction
This compound, a major constituent of Alpinia oxyphylla, is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Microbial transformation offers an efficient and environmentally friendly method to generate novel analogs of this compound, potentially enhancing its bioactivity, improving its pharmacokinetic properties, or reducing its toxicity.[1][2] This document outlines the procedures for the microbial transformation of this compound, purification of its derivatives, and evaluation of their biological activities. The primary transformation reactions observed are reduction, hydroxylation, and glycosylation.[1][2]
Data Presentation
Microbial Transformation Products of this compound
The microbial transformation of this compound (1) by Mucor hiemalis KCTC 26779 yields nine primary derivatives.[1][3][4] The transformation involves the reduction of the C-3 carbonyl group to a hydroxyl group, followed by hydroxylation at various positions and O-glucosylation.[2]
Table 1: Derivatives of this compound from Microbial Transformation with Mucor hiemalis
| Compound ID | Derivative Name | Molecular Formula | Transformation Type(s) |
| 2 | (3S)-oxyphyllacinol | C₂₀H₂₆O₃ | Reduction |
| 3a | (3S,7R)-7-hydroxyoxyphyllacinol | C₂₀H₂₆O₄ | Reduction, Hydroxylation |
| 3b | (3S,7S)-7-hydroxyoxyphyllacinol | C₂₀H₂₆O₄ | Reduction, Hydroxylation |
| 4 | (3S)-oxyphyllacinol-4'-O-β-D-glucopyranoside | C₂₆H₃₆O₈ | Reduction, Glycosylation |
| 5 | (3S)-4″-hydroxyoxyphyllacinol | C₂₀H₂₆O₄ | Reduction, Hydroxylation |
| 6 | (3S)-3″-hydroxyoxyphyllacinol | C₂₀H₂₆O₄ | Reduction, Hydroxylation |
| 7 | (3S)-2″-hydroxyoxyphyllacinol | C₂₀H₂₆O₄ | Reduction, Hydroxylation |
| 8 | (3S)-2″-hydroxyoxyphyllacinol-2″-O-β-D-glucopyranoside | C₂₆H₃₆O₉ | Reduction, Hydroxylation, Glycosylation |
| 9 | (3S)-oxyphyllacinol-3-O-β-D-glucopyranoside | C₂₆H₃₆O₈ | Reduction, Glycosylation |
Note: Quantitative yields for each derivative have not been detailed in the primary literature.
Cytotoxicity of this compound and its Derivatives
The cytotoxic activities of this compound and its microbially transformed derivatives were evaluated against various human cancer cell lines. The IC₅₀ values are summarized in the table below.
Table 2: Cytotoxicity (IC₅₀, µM) of this compound (1) and its Metabolites (2-9)
| Compound | B16F1 (Melanoma) | B16F10 (Melanoma) | A375P (Melanoma) | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) |
| 1 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | 35.13 ± 2.11 | 42.18 ± 1.53 | 45.24 ± 1.09 | >100 | >100 | >100 |
| 3a/3b | 25.72 ± 1.32 | 30.15 ± 1.87 | 33.81 ± 1.64 | 85.13 ± 2.51 | >100 | >100 |
| 4 | >100 | >100 | >100 | >100 | >100 | >100 |
| 5 | 18.29 ± 1.08 | 21.43 ± 1.22 | 24.18 ± 1.37 | 65.37 ± 2.11 | 78.92 ± 2.84 | 89.15 ± 3.16 |
| 6 | 22.14 ± 1.25 | 25.81 ± 1.46 | 29.37 ± 1.58 | 72.18 ± 2.33 | 85.29 ± 3.01 | >100 |
| 7 | 15.28 ± 0.97 | 18.92 ± 1.13 | 20.15 ± 1.24 | 58.19 ± 1.98 | 65.82 ± 2.27 | 75.43 ± 2.58 |
| 8 | 45.13 ± 1.89 | 52.18 ± 2.04 | 58.92 ± 2.15 | >100 | >100 | >100 |
| 9 | 6.09 ± 0.53 | 8.15 ± 0.67 | 9.74 ± 0.82 | 45.13 ± 1.88 | 52.91 ± 2.03 | 68.17 ± 2.45 |
| Doxorubicin * | 0.11 ± 0.01 | 0.15 ± 0.01 | 0.21 ± 0.02 | 0.32 ± 0.03 | 0.45 ± 0.04 | 0.52 ± 0.05 |
Doxorubicin was used as a positive control. Data sourced from Int J Mol Sci. 2022, 23(7), 3992.[1][3][4]
Experimental Protocols
Protocol 1: Microbial Culture and Maintenance
-
Microorganism: Mucor hiemalis KCTC 26779.
-
Culture Medium: Malt extract agar (MEA) or Potato Dextrose Agar (PDA).
-
Incubation: Maintain the fungal culture on agar slants at 4°C. For long-term storage, use 20% glycerol stocks at -80°C.
-
Sub-culturing: Sub-culture the fungus every 4-6 weeks to maintain viability.
Protocol 2: Preparative Scale Microbial Transformation of this compound
This protocol is based on a two-stage fermentation process.
-
Stage 1: Fungal Growth a. Prepare the fermentation medium: Malt medium (20 g/L malt extract, 20 g/L D-glucose, 1 g/L peptone in distilled water). b. Dispense 150 mL of the medium into 500 mL Erlenmeyer flasks. c. Autoclave the flasks at 121°C for 15 minutes and allow them to cool to room temperature. d. Inoculate each flask with a small piece of agar containing the mycelia of M. hiemalis from a fresh plate. e. Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours, or until sufficient fungal growth is observed.
-
Stage 2: Substrate Transformation a. Prepare a stock solution of this compound (1) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (e.g., 10 mg/mL). b. Add the this compound solution to the fungal culture flasks to a final concentration of approximately 40 µg/mL (e.g., add 0.6 mL of a 10 mg/mL stock to each 150 mL culture). c. Continue the incubation under the same conditions (25-28°C, 150-200 rpm) for an additional 10-15 days. d. Monitor the transformation process by periodically taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Extraction and Purification of Metabolites
-
Extraction a. After the incubation period, pool the entire content of the fermentation flasks (broth and mycelia). b. Extract the culture three times with an equal volume of ethyl acetate (EtOAc). c. Separate the organic and aqueous layers using a separatory funnel. d. Combine the organic (EtOAc) layers and dry them over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification a. Dissolve the crude extract in a small amount of a suitable solvent (e.g., methanol). b. Subject the dissolved extract to column chromatography using silica gel. c. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, or chloroform and methanol, to separate the metabolites based on polarity. d. Collect the fractions and analyze them by TLC or HPLC. e. Pool the fractions containing the same compound and concentrate them. f. For final purification, use preparative HPLC, potentially with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. g. Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm their structures.
Visualizations
Experimental Workflow
Caption: Workflow for microbial transformation of this compound.
Proposed Signaling Pathway Inhibition
This compound has been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The transformed derivatives, particularly those showing enhanced cytotoxicity, may exert their effects through a similar mechanism.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. jppres.com [jppres.com]
- 2. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yakuchinone A Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Yakuchinone A solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous solutions?
A1: this compound is a lipophilic compound and is poorly soluble in aqueous solutions. For most in vivo applications, direct dissolution in aqueous buffers like saline or PBS will not yield a sufficiently high concentration for dosing.
Q2: What are the recommended starting points for solubilizing this compound for in vivo studies?
A2: Due to its low aqueous solubility, a common starting point is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then further dilute it into a vehicle suitable for administration to animals.[1][2][3] Co-solvent systems are frequently employed to maintain solubility upon dilution.
Q3: Are there pre-formulated guidelines available for preparing this compound for animal studies?
A3: Yes, several established protocols using co-solvents have been documented to achieve concentrations suitable for in vivo dosing.[1][2] These typically involve a combination of DMSO, polyethylene glycol (e.g., PEG300), surfactants (e.g., Tween-80), and saline or other aqueous solutions like cyclodextrin-based carriers.[1]
Q4: What is the maximum achievable concentration of this compound in common in vivo formulations?
A4: With the use of co-solvent systems, concentrations of this compound at 2.0 to 2.5 mg/mL have been successfully prepared for in vivo studies.[1][2] Achieving higher concentrations may require further formulation development and optimization.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition of an aqueous component.
-
Possible Cause 1: Insufficient organic solvent.
-
Possible Cause 2: The proportion of the aqueous component is too high.
-
Solution: The ratio of the organic solvent to the aqueous component is critical. It's advisable to add the aqueous solution to the organic stock solution slowly and sequentially while vortexing or stirring.[2] If precipitation occurs, you may need to adjust the formulation to include a lower percentage of the aqueous phase or incorporate solubilizing excipients.
-
-
Possible Cause 3: The compound has reached its solubility limit in the final formulation.
-
Solution: If you require a higher concentration, you may need to explore alternative formulation strategies, such as using a different co-solvent system, incorporating surfactants, or using lipid-based delivery systems.
-
Issue: The prepared this compound formulation is cloudy or contains visible particles.
-
Possible Cause 1: Incomplete dissolution.
-
Possible Cause 2: The formulation is not stable at room temperature or upon storage.
-
Solution: It is recommended to prepare the working solution fresh for immediate use.[2] If storage is necessary, it should be for a short duration and at a controlled temperature. Always visually inspect the solution for any signs of precipitation before administration.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents and formulations suitable for in vivo studies.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1][3] | ≥ 320.10 mM[1][3] | Stock solution for in vitro and for preparing in vivo formulations. May require sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[1] | 8.00 mM[1] | Requires sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL[1] | 8.00 mM[1] | Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL[1] | 8.00 mM[1] | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL[2] | 6.4 mM[2] | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation (2.5 mg/mL)
This protocol is adapted from a formulation that yields a clear solution of this compound at 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound.
-
Dissolve it in DMSO to achieve a concentration of 25 mg/mL.
-
Use sonication or gentle warming to ensure complete dissolution.
-
-
Prepare the final formulation (for a 1 mL final volume).
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to bring the final volume to 1 mL.
-
If the solution is not completely clear, sonicate until a clear solution is obtained.
-
Protocol 2: Cyclodextrin-Based Formulation (2.5 mg/mL)
This protocol utilizes a cyclodextrin-based vehicle to improve the solubility of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Dissolve 200 mg of SBE-β-CD in 1 mL of saline.
-
Stir or vortex until the SBE-β-CD is completely dissolved.
-
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Use sonication if necessary to achieve a clear solution.
-
-
Prepare the final formulation (for a 1 mL final volume).
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly by vortexing.
-
Sonicate the final solution to ensure it is clear before use.
-
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Yakuchinone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Yakuchinone A.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The most frequently encountered challenges include:
-
Low overall yield: Difficulty in optimizing each step for high efficiency at a larger scale.
-
Byproduct formation: Increased prevalence of side reactions leading to complex purification.
-
Purification difficulties: Moving from chromatographic methods to scalable techniques like crystallization or distillation.
-
Reagent and catalyst deactivation: Issues with catalyst stability and turnover in key coupling reactions.
-
Thermocontrol: Managing exotherms in large reaction vessels.
Q2: How can I improve the yield of the key Wittig reaction step?
A2: To improve the yield of the Wittig reaction for the formation of the diarylheptanoid backbone, consider the following:
-
Base selection: Ensure the base used (e.g., n-BuLi, NaH, KHMDS) is appropriate for the phosphonium salt and free of moisture.
-
Solvent purity: Use anhydrous solvents to prevent quenching of the ylide.
-
Temperature control: Maintain the recommended temperature during ylide formation and reaction with the aldehyde to minimize side reactions.
-
Reagent addition: Slow, controlled addition of the aldehyde to the ylide solution can prevent the formation of byproducts.
Q3: My final product is showing signs of degradation. What are the likely causes and solutions?
A3: this compound, being a phenolic compound, is susceptible to oxidation. Degradation can be caused by exposure to air, light, or trace metals.
-
Inert atmosphere: Conduct the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Consider adding a small amount of an antioxidant like BHT during workup or storage.
-
Solvent degassing: Use degassed solvents for the final purification steps to remove dissolved oxygen.
-
Storage: Store the final compound in a cool, dark place, preferably under an inert atmosphere.
Troubleshooting Guides
Problem 1: Low Yield in the Suzuki Coupling Step
Symptoms:
-
Incomplete consumption of starting materials (aryl halide or boronic acid).
-
Formation of homocoupling byproducts.
-
Low isolated yield of the desired diarylheptanoid intermediate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is from a reliable source and properly handled. - Perform a pre-activation step if required. - Screen different palladium catalysts and ligands. |
| Base Inefficiency | - Use a stronger or more soluble base (e.g., Cs2CO3, K3PO4). - Ensure the base is finely powdered for better reactivity in heterogeneous mixtures. - Use anhydrous conditions as water can affect certain bases. |
| Poor Solvent Quality | - Use high-purity, degassed solvents to prevent catalyst oxidation. - Screen different solvent systems (e.g., toluene, dioxane, THF/water mixtures). |
| Incorrect Temperature | - Optimize the reaction temperature. Too low may lead to slow reaction, while too high can cause catalyst decomposition and side reactions. |
Problem 2: Difficult Purification of the Final Product
Symptoms:
-
Oily product that is difficult to crystallize.
-
Persistent impurities that co-elute with the product in column chromatography.
-
Discoloration of the final product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Residual Catalyst | - Treat the crude product with a scavenger resin to remove residual palladium. - Perform an aqueous wash with a chelating agent like EDTA. |
| Byproducts with Similar Polarity | - Attempt crystallization from a different solvent system. - Consider converting the phenolic hydroxyl group to a protecting group to alter polarity for easier purification, followed by deprotection. - Explore preparative HPLC if small quantities of high-purity material are needed for initial studies. |
| Oxidation | - As mentioned in the FAQs, handle the compound under an inert atmosphere and use degassed solvents. - An activated carbon wash can sometimes remove colored impurities. |
Experimental Protocols
Key Experiment: Suzuki Coupling for Diarylheptanoid Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an aryl bromide with a boronic acid, a key step in forming the this compound scaffold.
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic acid (1.2 eq)
-
Pd(PPh3)4 (0.03 eq)
-
K2CO3 (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser and a magnetic stirrer, add the aryl bromide, boronic acid, and K2CO3.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed toluene/ethanol/water solvent mixture via cannula.
-
Add the Pd(PPh3)4 catalyst under a positive flow of nitrogen.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or crystallization.
Data Presentation
Table 1: Optimization of Suzuki Coupling Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (3) | Na2CO3 | Toluene/H2O | 100 | 65 |
| 2 | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 78 |
| 3 | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 90 | 85 |
| 4 | Pd(PPh3)4 (3) | Cs2CO3 | THF/H2O | 70 | 82 |
Visualizations
Caption: General experimental workflow for a key synthetic step.
Yakuchinone A stability and degradation issues
Welcome to the technical support center for Yakuchinone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For optimal shelf-life, follow the storage conditions summarized in the table below.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent results are often linked to the degradation of the compound. This compound, like many natural phenolic compounds, can be sensitive to environmental factors. Degradation can lead to a decrease in the active concentration of the compound and the formation of new, potentially interfering substances. Refer to the troubleshooting guide below for potential causes and solutions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure containing a phenol, a ketone, and a methoxy group, several degradation pathways can be hypothesized. These include oxidation of the phenolic ring, reactions involving the ketone functional group, and cleavage of the methoxy ether linkage under certain conditions.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound and detect potential degradation products. Key parameters to monitor include the peak area of this compound and the appearance of any new peaks in the chromatogram over time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use for short-term storage only. |
Troubleshooting Guide
Problem: Loss of biological activity or inconsistent results in assays.
| Potential Cause | Recommended Solution |
| Degradation of stock solution | Prepare fresh stock solutions from solid powder, especially if the current stock is old or has been stored at -20°C for over a month. Always store stock solutions at -80°C for long-term use and protect from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in aqueous media | Prepare working solutions in your assay buffer immediately before use. Due to the phenolic hydroxyl group, this compound may be unstable in alkaline pH conditions. If your experimental buffer has a pH > 7.4, consider minimizing the incubation time or performing a preliminary stability check of this compound in the buffer. |
| Photosensitivity | Protect all solutions containing this compound from direct light exposure by using amber vials or covering containers with aluminum foil. |
| Oxidative degradation | If your experimental system is prone to generating reactive oxygen species, consider degassing your buffers or adding an antioxidant, provided it does not interfere with your assay. The phenolic moiety is susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to intentionally degrade the molecule to understand its degradation profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 4 hours). Phenolic compounds can be particularly sensitive to basic conditions.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the sample at room temperature, protected from light, for a defined period (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Incubate the solid powder and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point for diarylheptanoids.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
minimizing off-target effects of Yakuchinone A in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Yakuchinone A in experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a natural diarylheptanoid isolated from the fruit of Alpinia oxyphylla. It is recognized for its anti-inflammatory and anticancer properties. Its primary known mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This inhibition leads to the suppression of prostaglandin and nitric oxide production, which are key mediators of inflammation and are also implicated in cancer progression.[1][2]
Q2: What are the known on-target effects of this compound in cellular models?
The primary on-target effects of this compound stem from its inhibition of inflammatory pathways and induction of apoptosis. In various cancer cell lines, it has been shown to:
-
Inhibit cell proliferation.
-
Suppress the production of pro-inflammatory cytokines.
Q3: What are the reported IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating differential sensitivity. The following table summarizes some of the reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) |
| A375P | Human Melanoma | 14.75 |
| B16F1 | Murine Melanoma | 31.73 |
| B16F10 | Murine Melanoma | 21.71 |
| A549 | Human Lung Carcinoma | 26.07 |
| MCF-7 | Human Breast Adenocarcinoma | 11.50 |
| HT-29 | Human Colorectal Adenocarcinoma | 11.96 |
Q4: Which signaling pathways are known to be modulated by this compound?
This compound has been reported to modulate several key signaling pathways, which are central to its anti-inflammatory and anticancer effects:
-
NF-κB Signaling Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory and survival genes, including COX-2 and iNOS.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis, can be modulated by this compound.
-
Apoptosis Pathway: this compound induces apoptosis, which involves the regulation of pro- and anti-apoptotic proteins.
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: I am observing unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Cause: The concentration of this compound being used may be too high, leading to interactions with unintended molecular targets.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a Secondary Inhibitor: If possible, use a structurally different inhibitor of the same target (e.g., another COX-2 inhibitor) to see if the same phenotype is observed.
-
Rescue Experiment: If the direct target of this compound in your system is known, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein.
-
Issue 2: How can I proactively assess the potential for off-target effects in my experimental system?
-
Strategy 1: In Silico Prediction:
-
Strategy 2: Experimental Profiling:
-
Kinase Profiling: If you suspect off-target effects on cellular signaling, perform a kinase profiling assay to screen for this compound's activity against a broad panel of kinases.
-
Affinity Chromatography: Immobilize this compound on a solid support to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the binding of this compound to specific proteins in a cellular context by measuring changes in protein thermal stability.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Possible Cause: In addition to potential off-target effects, inconsistency can arise from the preparation and handling of this compound.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment from a high-quality stock.
-
Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture media.
-
Control Experiments: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB, total NF-κB, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound induces apoptosis through the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yakuchinone A Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Yakuchinone A in cytotoxicity assays. The information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla.[1][2] Its primary cytotoxic effect is attributed to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] Studies suggest that this compound can modulate the expression of key apoptosis-regulating proteins, such as down-regulating Bcl-2 and up-regulating Bax.[5][6]
Q2: What are the typical cytotoxic concentrations (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. It is crucial to determine the optimal concentration range for your specific cell model through a dose-response experiment. Below are some reported IC50 values.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| A375P | Melanoma | 14.75 |
| B16F10 | Melanoma | 21.71 |
| B16F1 | Melanoma | 31.73 |
| MCF-7 | Breast Adenocarcinoma | 11.50 |
| HT-29 | Colorectal Carcinoma | 11.96 |
| A549 | Lung Adenocarcinoma | 26.07 |
| HL-60 | Acute Myeloblastic Leukemia | Potent activity reported |
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For in vitro experiments, a common protocol involves preparing a stock solution in DMSO and then further diluting it in the cell culture medium to achieve the desired final concentrations.[1] It is important to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Common Cytotoxicity Assays
Users may encounter various issues when assessing the cytotoxicity of this compound. The following guides address common problems in a question-and-answer format for two widely used assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Troubleshooting
The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
Q&A: MTT Assay Issues
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in "media only" or "no-cell" control wells. | 1. Microbial contamination of the medium or reagents. 2. Phenol red in the medium can interfere with absorbance readings. 3. The MTT reagent has degraded due to light exposure or contamination. | 1. Use sterile techniques and fresh reagents. 2. Use a serum-free and phenol red-free medium during the MTT incubation step. 3. Store MTT solution protected from light and prepare it fresh if necessary. |
| Absorbance increases with higher concentrations of this compound, suggesting a viability increase. | 1. This compound may directly reduce the MTT reagent, a common artifact with natural compounds.[9] 2. At certain concentrations, the compound might induce a cellular stress response that temporarily increases metabolic activity.[9] | 1. Perform a cell-free control: Add this compound to wells with media and MTT reagent but without cells. If the color changes, it indicates direct chemical interference.[9] 2. Consider using an alternative viability assay that is not based on metabolic reduction, such as the LDH assay or a direct cell counting method. |
| Low absorbance readings across the entire plate, including in healthy, untreated control cells. | 1. The cell seeding density is too low, resulting in a weak signal. 2. The incubation time with MTT was insufficient for formazan production. 3. Cells are unhealthy due to improper culture conditions (e.g., CO2, temperature, humidity). | 1. Optimize the cell number by plating a range of cell densities to find one that gives a robust signal within the linear range of the assay. 2. Increase the MTT incubation time (typically 2-4 hours is sufficient). 3. Verify incubator settings and ensure proper cell handling techniques. |
| Formazan crystals are not dissolving completely, leading to inaccurate readings. | 1. The solubilization solvent (e.g., DMSO, acidified isopropanol) is insufficient in volume or potency. 2. Inadequate mixing after adding the solvent. | 1. Ensure the entire volume of medium containing MTT is removed before adding the solubilization solvent. 2. Use an orbital shaker for 15-30 minutes or mix thoroughly by pipetting to ensure complete dissolution. Microscopically check for remaining crystals before reading the plate. |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Troubleshooting
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[10][11]
Q&A: LDH Assay Issues
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH activity in the "media only" control. | 1. Animal serum used to supplement the culture medium contains endogenous LDH.[10][11] | 1. Use a serum-free medium during the treatment period.[10] If not possible, reduce the serum concentration (e.g., to 1-5%) and ensure the background is subtracted from all other readings.[11] |
| High LDH release in the "spontaneous release" control (untreated cells). | 1. Overly vigorous pipetting during cell seeding or reagent addition damaged the cells.[11] 2. Cell density is too high, leading to nutrient depletion and cell death.[11] 3. The cells were unhealthy or stressed at the time of plating. | 1. Handle cells gently during all pipetting steps. 2. Optimize the cell seeding density to ensure cells remain healthy throughout the experiment. 3. Use cells from a healthy, sub-confluent culture. |
| Low LDH activity in the "maximum release" control (lysed cells). | 1. The cell number is too low to generate a strong signal.[11] 2. The lysis buffer was not added or is ineffective, resulting in incomplete cell lysis. | 1. Increase the initial cell seeding density. 2. Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release. |
| Potential interference from this compound. | 1. Some chemical compounds can directly inhibit or enhance LDH enzyme activity, leading to false results.[12] | 1. Perform an enzyme activity control: Add this compound to the supernatant from lysed cells (maximum LDH release) and measure the activity. A change in LDH activity compared to the control indicates direct interference with the enzyme. |
Experimental Protocols and Visualizations
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include "untreated" (vehicle control) and "media only" (blank) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10-20 µL of this stock to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours.
-
Controls Setup: Designate wells for three essential controls:
-
Spontaneous LDH Release: Untreated cells (add vehicle only).
-
Maximum LDH Release: Cells to be treated with lysis buffer.
-
Culture Medium Background: Medium without cells.[10]
-
-
Compound Treatment: Add serial dilutions of this compound to the designated experimental wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Lysis: About 30-45 minutes before the end of the incubation, add the manufacturer's recommended lysis solution to the "Maximum LDH Release" wells.
-
Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from all wells to a new, clear 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (provided in commercial kits) to each well of the new plate.
-
Incubation & Reading: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Anticancer Agent | AmBeed.com [ambeed.com]
- 4. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Yakuchinone A for Anti-Inflammatory Assays
Welcome to the technical support center for Yakuchinone A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary anti-inflammatory mechanisms?
This compound is a diarylheptanoid, a natural bioactive compound isolated from the fruits of Alpinia oxyphylla.[1][2][3][4] It exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[1][2][4] Its anti-inflammatory properties are primarily attributed to its ability to inhibit the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][6] Furthermore, this compound has been shown to suppress the activation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][7]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its bioactivity.
-
Solubility : this compound is readily soluble in dimethyl sulfoxide (DMSO).[5][8] For in vitro experiments, a high-concentration stock solution (e.g., 10-100 mM) can be prepared in DMSO.[9] Sonication may be used to aid dissolution.[5][10]
-
Storage :
Q3: What is a recommended starting concentration range for anti-inflammatory assays?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a good starting point is to perform a dose-response experiment within the 5 µM to 50 µM range.[2] For specific assays, such as inhibiting IL-17 production in EL4 cells, the IC50 value (the concentration that causes 50% inhibition) has been reported to be around 11.5 µM.[10] It is crucial to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q4: Is this compound cytotoxic, and how can I determine a non-toxic working concentration?
Yes, like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations.[1][10] It is essential to perform a cytotoxicity assay, such as the MTT or CCK-8 assay, to identify the maximum non-toxic concentration for your experimental cell line.[2][11][12] This involves treating cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the same duration as your planned anti-inflammatory experiment (e.g., 24-72 hours) and measuring cell viability.[2][12] The highest concentration that does not significantly reduce cell viability (typically >90-95% viability) should be used as the maximum concentration in subsequent functional assays.
Troubleshooting Guides
Problem: I am not observing the expected anti-inflammatory effect (e.g., no reduction in nitric oxide or pro-inflammatory cytokines).
| Question | Possible Cause & Solution |
| Is the this compound concentration optimal? | Cause: The concentration may be too low. The effective concentration can vary significantly between different cell types and inflammatory stimuli. Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific assay. |
| Is the compound fully dissolved and active? | Cause: this compound may have precipitated out of the solution, or the stock solution may have degraded. Solution: Ensure the stock solution is clear. If precipitation is observed, gentle warming and sonication can help redissolve the compound.[10] Use freshly prepared dilutions for your experiments and avoid multiple freeze-thaw cycles of the stock solution. |
| Is the inflammatory stimulus (e.g., LPS) working correctly? | Cause: The cells may not be properly stimulated. Solution: Include a positive control (stimulus only, no this compound) to confirm a robust inflammatory response. Verify the concentration and activity of your lipopolysaccharide (LPS) or other stimuli. Typical LPS concentrations for macrophage stimulation range from 100 ng/mL to 1 µg/mL.[13] |
| Are the treatment and incubation times appropriate? | Cause: The timing of treatment and measurement might be off. For instance, pre-incubation with this compound before adding the inflammatory stimulus is a common and often necessary step. Solution: Review protocols for similar assays. Typically, cells are pre-treated with the inhibitor for 1-4 hours before stimulation with LPS for 18-24 hours for cytokine or NO measurement.[14][15] |
Problem: I am observing significant cell death in my treatment groups.
| Question | Possible Cause & Solution |
| Is the this compound concentration too high? | Cause: You may be working above the cytotoxic threshold for your cell line. Solution: Perform a cell viability assay (e.g., MTT, see Protocol 1) to determine the maximum non-toxic concentration. Test a range of concentrations and select the highest dose that maintains cell viability above 90%.[16] |
| Could the solvent be causing toxicity? | Cause: High concentrations of DMSO can be toxic to cells. Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells (including controls) and is at a non-toxic level, typically ≤ 0.5%. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cell lines and assays. These values should be used as a reference to guide the design of your experiments.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| A-375 (Human Melanoma) | Cytotoxicity (MTT, 72h) | 23.8 | [10] |
| A-431 (Human Skin Carcinoma) | Cytotoxicity (MTT, 72h) | 13.3 | [10] |
| SCC-25 (Human Squamous Carcinoma) | Cytotoxicity (MTT, 72h) | 18.7 | [10] |
| A549 (Human Lung Carcinoma) | Cytotoxicity | 26.07 | [10] |
| MCF-7 (Human Breast Cancer) | Cytotoxicity | 11.50 | [10] |
| HT-29 (Human Colorectal Cancer) | Cytotoxicity | 11.96 | [10] |
| EL4 (Mouse Lymphoma) | IL-17 Production Inhibition (16h) | 11.5 | [10] |
Experimental Protocols & Methodologies
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the target cells.
-
Cell Seeding : Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Treatment : Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include a "vehicle control" group with the highest concentration of DMSO used in the treatments (e.g., 0.5%).
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization : Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12][16]
-
Absorbance Measurement : Shake the plate for 10 minutes and measure the absorbance at ~540-570 nm using a microplate reader.[12]
-
Calculation : Calculate cell viability as a percentage relative to the vehicle control group.
Protocol 2: Measuring Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Pre-treatment : Treat the cells with various non-toxic concentrations of this compound for 1-4 hours.[14]
-
Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[15]
-
Incubation : Incubate the plate for 20-24 hours at 37°C.[15]
-
Supernatant Collection : Collect 100 µL of supernatant from each well.
-
Griess Reaction : Add 100 µL of Griess reagent to the 100 µL of supernatant in a new 96-well plate.[14][17]
-
Absorbance Measurement : Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[15]
-
Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measuring Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
-
Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in binding solution. Incubate overnight at 4°C.[18]
-
Blocking : Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[18]
-
Sample Incubation : Wash the plate. Add 100 µL of cell culture supernatants (collected from your experiment) and cytokine standards to the wells. Incubate for 2 hours at room temperature.[19]
-
Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[18]
-
Enzyme Conjugate : Wash the plate and add an enzyme conjugate like Streptavidin-HRP. Incubate for 15-30 minutes.[20]
-
Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop in the dark.[18]
-
Stop Reaction : Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.[19]
-
Read Plate : Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[19]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is for detecting the phosphorylation status of key signaling proteins like p65 (a subunit of NF-κB) and p38 (a MAPK).
-
Cell Treatment & Lysis : Grow cells to 70-80% confluency, treat with this compound and/or LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events), and then wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[21]
-
Sample Preparation : Mix 20-40 µg of total protein with SDS-PAGE sample buffer and boil for 5-10 minutes.[21][22]
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[23]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] The band intensity for phosphorylated proteins should be normalized to the total protein levels.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified overview of the NF-κB signaling pathway.
Caption: Simplified overview of the p38 MAPK signaling pathway.
References
- 1. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. medkoo.com [medkoo.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 20. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
Yakuchinone A interference with common assay reagents
Disclaimer: Direct experimental evidence of Yakuchinone A interfering with common assay reagents is not extensively documented in scientific literature. This guide is based on the known chemical properties of this compound as a phenolic diarylheptanoid and general principles of assay interference observed with natural products of similar structure. Researchers should always perform appropriate validation and control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural diarylheptanoid isolated from the fruit of Alpinia oxyphylla. It is known to possess a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] It has been shown to induce apoptosis in cancer cells and inhibit the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
Q2: My results with this compound are inconsistent. Could it be interfering with my assay?
While specific data is limited, it is plausible. This compound belongs to the class of phenolic compounds, which are known to be potential sources of assay interference.[3][4] Such compounds can sometimes cause false positives or negatives through various mechanisms unrelated to specific target binding. These can include aggregation, redox activity, or optical interference (e.g., fluorescence quenching).[5] It is crucial to run control experiments to rule out these artifacts (see Troubleshooting Guide below).
Q3: Are there specific types of assays that are more prone to interference by compounds like this compound?
Yes, certain assay formats are more susceptible to interference from phenolic compounds:
-
Fluorescence-Based Assays: Phenolic compounds can possess intrinsic fluorescence or quench the fluorescence of a reporter probe, leading to false signals.[5]
-
Redox Assays: As an antioxidant, this compound can directly scavenge reactive oxygen species (ROS) or interfere with redox-sensitive dyes (e.g., DCFDA, AlamarBlue), complicating the interpretation of cellular oxidative stress assays.[6][7][8]
-
Enzyme Assays with Peroxidase Coupling: Assays that use horseradish peroxidase (HRP) in a coupled reaction can be affected by reducing agents like polyphenols, leading to inaccurate results.[9]
-
High-Throughput Screens (HTS): In HTS, compounds are often tested at high concentrations where they may form aggregates. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive "hits".[4]
Q4: How can I be sure that the observed activity of this compound is a true biological effect?
The best practice is to validate your findings using an orthogonal assay. This means using a secondary assay that relies on a different detection method or technology to measure the same biological endpoint. For example, if you observe inhibition in a fluorescence-based enzyme assay, try to confirm it with a label-free method like surface plasmon resonance (SPR) or a different readout like luminescence.
Troubleshooting Guide
This guide provides steps to investigate unexpected results when working with this compound.
Issue 1: Unexpected Inhibition or Activity in a Biochemical Assay
-
Symptom: this compound shows potent activity in your primary screen, but the dose-response curve is unusual (e.g., very steep) or the effect is seen across multiple unrelated assays.
-
Potential Cause: Non-specific inhibition due to compound aggregation. Polyphenolic compounds can form aggregates at micromolar concentrations, which can sequester and inhibit proteins non-specifically.[4]
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[4] If the inhibitory activity of this compound is significantly reduced or eliminated, it strongly suggests the original result was due to aggregation.
-
Visual Inspection: Prepare this compound at the highest concentration used in your assay buffer. Let it sit for 15-30 minutes and visually inspect for any precipitation or turbidity.
-
Orthogonal Assay: Confirm the activity in a secondary assay with a different detection principle.
-
Issue 2: Inconsistent Results in Cell-Based Fluorescence/Luminescence Assays
-
Symptom: You observe a decrease (or increase) in signal in a fluorescence- or luminescence-based assay (e.g., reporter gene assay, viability assay like CellTiter-Glo®).
-
Potential Cause: Optical interference from this compound. The compound may be absorbing light at the excitation or emission wavelengths of your reporter or it may be quenching the signal.[5]
-
Troubleshooting Steps:
-
Interference Controls: Run a control experiment with just the assay reagents (including the fluorescent/luminescent substrate) and this compound at various concentrations, but without the biological target (e.g., no cells or no enzyme). A change in signal in this acellular/anenzymatic condition indicates direct interference.
-
Check Absorbance/Fluorescence Spectra: If possible, measure the absorbance and fluorescence spectra of this compound to see if they overlap with your assay's wavelengths.
-
Use a BRET/FRET or Non-Optical Readout: If interference is confirmed, consider switching to an assay with a different readout, such as one based on Bioluminescence Resonance Energy Transfer (BRET) or a non-optical method like a western blot for a downstream marker.
-
Issue 3: Conflicting Data in Oxidative Stress Assays
-
Symptom: this compound appears to reduce ROS levels in a DCFDA-based assay, but you are unsure if this is due to a cellular response or direct scavenging.
-
Potential Cause: Direct antioxidant activity. This compound, as a phenolic compound, has known antioxidant properties and can directly neutralize ROS or reduce oxidized reporter dyes.[6][7][8]
-
Troubleshooting Steps:
-
Acellular ROS Scavenging Assay: Perform a simple chemical assay, like a DPPH radical scavenging assay, to confirm the direct antioxidant potential of this compound.[10]
-
Measure Antioxidant Gene Expression: To confirm a true cellular antioxidant response, measure the upregulation of antioxidant genes regulated by the Nrf2 pathway (e.g., HMOX1, NQO1) using qPCR or western blotting for the corresponding proteins.[10]
-
Pre-incubation vs. Co-incubation: Compare results where cells are pre-treated with this compound (and then washed) before inducing oxidative stress versus co-incubation. A persistent protective effect after washout is more indicative of a cellular mechanism.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various cancer cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| A375P | Human Melanoma | 14.75 | [1] |
| B16F1 | Murine Melanoma | 31.73 | [1] |
| B16F10 | Murine Melanoma | 21.71 | [1] |
| A549 | Human Lung Carcinoma | 26.07 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 11.50 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | 11.96 | [1] |
| EL4 | Mouse Lymphoma (IL-17 Production) | 11.5 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay) with Interference Controls
This protocol assesses the effect of this compound on cell viability and includes controls to check for interference with the MTT reagent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Interference Control Wells: In separate wells without cells, add cell culture medium and the same serial dilution of this compound. These wells will be used to check for direct reduction of MTT by the compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (including cell-free control wells) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the cell-free, compound-containing wells from the corresponding cell-containing wells to correct for any direct MTT reduction.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescence) with Interference Controls
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
This compound stock solution
-
White, opaque 96-well plates
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Interference Control Wells: In separate cell-free wells, add assay buffer and the serial dilution of this compound.
-
Assay Reagent Preparation: Prepare the luminescent caspase substrate reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase reagent to all wells (equal volume to the culture medium).
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis:
-
Measure the signal from the cell-free, compound-containing wells. A significant signal indicates that this compound is either intrinsically luminescent or directly affects the reporter enzyme (e.g., luciferase).
-
If interference is observed, the data may be invalid. If not, calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Visualizations
Caption: Troubleshooting workflow for assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 8. Antioxidant and free radical scavenging potential of yakuchinone B derivatives in reduction of lipofuscin formation using H2O2-treated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Studying Yakuchinone A Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Yakuchinone A. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla.[1][2][3] It has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2][4] Specifically, it can induce apoptosis (programmed cell death) in cancer cells and inhibit the expression of key inflammatory mediators.[1][4]
Q2: What is a suitable vehicle control for in vitro experiments with this compound?
This compound is a hydrophobic compound. For in vitro cell culture experiments, a common vehicle is dimethyl sulfoxide (DMSO).[5][6] It is crucial to use a final DMSO concentration that is non-toxic to the cells, typically 0.1% or lower.[7] Always include a vehicle control group in your experiments (cells treated with the same concentration of DMSO as the this compound-treated groups) to ensure that the observed effects are due to this compound and not the solvent.[5]
Q3: At what concentrations should I test this compound?
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. As a starting point, you can refer to published IC50 values. For example, the IC50 values for cytotoxicity have been reported to be 14.75 µM in A375P cells, 11.50 µM in MCF-7 cells, and 11.96 µM in HT-29 cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Troubleshooting Guides
Problem 1: High variability in MTT assay results.
The MTT assay measures cell viability by assessing metabolic activity.[8][9] High variability between replicates can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Step | Control Experiment |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.[10] | After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10] | Compare the viability of cells in the inner versus outer wells in a control plate. |
| Incomplete formazan solubilization | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting up and down or using a plate shaker.[1] | Visually inspect the wells for any remaining purple crystals before reading the absorbance. |
| Interference from this compound | This compound, being a phenolic compound, could potentially interfere with the MTT assay. | Include a control well with this compound in media but without cells to check for any direct reduction of MTT by the compound.[1] |
Problem 2: Weak or no signal in Western blot for target proteins.
When investigating the effect of this compound on protein expression (e.g., Bcl-2, Bax, COX-2), a weak or absent signal can be frustrating.
| Possible Cause | Troubleshooting Step | Control Experiment |
| Low protein abundance | Increase the amount of protein loaded onto the gel.[2][11] Consider enriching for your protein of interest through immunoprecipitation.[12] | Include a positive control lysate from a cell line known to express the target protein at high levels.[4] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[3][11] Optimize transfer time and voltage, especially for high molecular weight proteins. | Run a pre-stained protein ladder to visualize transfer across the molecular weight range. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3][12] | Perform a dot blot to check the activity of your primary antibody.[12] |
| Protein degradation | Always use protease and phosphatase inhibitors in your lysis buffer.[4] | Run a loading control like β-actin or GAPDH to ensure protein integrity.[13] |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A375P | Melanoma | 14.75 |
| B16F1 | Melanoma | 31.73 |
| B16F10 | Melanoma | 21.71 |
| A549 | Lung Cancer | 26.07 |
| MCF-7 | Breast Cancer | 11.50 |
| HT-29 | Colon Cancer | 11.96 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Western Blot for Bcl-2 Family Proteins
This protocol provides a general workflow for analyzing the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[13][14][15]
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the Bax/Bcl-2 ratio.[13][15]
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Experimental workflow with essential controls.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Yakuchinone A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Yakuchinone A, particularly concerning the development of cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer mechanism?
This compound is a diarylheptanoid, a natural compound isolated from the fruit of Alpinia oxyphylla.[1] It has demonstrated anti-cancer and anti-inflammatory properties, primarily by inducing apoptosis (programmed cell death) in various cancer cell lines.[1][2] Some studies on similar diarylheptanoids suggest that their cytotoxic effects can be mediated through the induction of cell cycle arrest and the modulation of signaling pathways involving proteins like p53 and ATF3.[3] Another related mechanism for diarylheptanoids involves the suppression of the shh-Gli-FoxM1 pathway, which is crucial for cell proliferation.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of drug resistance in cancer cells, potential causes include:
-
Alterations in Drug Target: If this compound acts on a specific protein, mutations or changes in the expression of this target could reduce binding and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration.
-
Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53) can make cells more resistant to apoptosis-inducing agents like this compound.
-
Activation of Survival Signaling Pathways: Increased activity of pro-survival pathways, such as PI3K/Akt or MAPK, can counteract the cytotoxic effects of the drug.
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[5] This is determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines, comparing their dose-response curves to this compound. A fold-increase in the IC50 value (often 3 to 10-fold or higher) is a strong indicator of acquired resistance.[5]
Q4: I am having trouble with my cell viability assay. What are some common issues and solutions?
Common issues with cell viability assays and potential solutions are outlined in the troubleshooting guide below. Key factors to consider are cell seeding density, reagent preparation, and incubation times. For instance, low absorbance values may be due to low cell density, while high background can result from contamination or issues with the culture medium.[6]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| IC50 value is unexpectedly high or low | Incorrect drug concentration. | Verify the stock solution concentration and the serial dilutions. Prepare fresh drug dilutions for each experiment. |
| Sub-optimal cell health. | Use cells in the logarithmic growth phase. Ensure cells are not over-confluent. | |
| Incorrect incubation time. | Optimize the drug incubation time for your specific cell line (typically 24, 48, or 72 hours). | |
| Low signal or absorbance values | Low cell number. | Optimize the initial cell seeding density. There should be a linear relationship between cell number and absorbance. |
| Reagent issues. | Ensure MTT or other viability reagents are properly stored and not expired. For MTT assays, ensure complete dissolution of formazan crystals.[7] |
Guide 2: Western Blot Analysis of Apoptosis Markers Shows No Change
| Problem | Possible Cause | Solution |
| No detection of cleaved caspases or PARP | Sub-optimal drug concentration or timing. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
| Poor sample preparation. | Use protease and phosphatase inhibitors in your lysis buffer. Ensure rapid processing of samples on ice. | |
| Inefficient protein transfer. | Optimize western blot transfer conditions (time, voltage). Use positive controls to verify the transfer of proteins of different sizes. | |
| Weak or no signal for target proteins | Low protein expression. | Load a sufficient amount of total protein (20-40 µg is typical). |
| Antibody issues. | Use an antibody validated for western blotting and the species of your sample. Use a recommended antibody dilution and ensure proper storage. | |
| High background on the blot | Insufficient blocking or washing. | Increase the blocking time or use a different blocking agent. Increase the number and duration of wash steps. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when studying this compound sensitivity and resistance.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 11.50 | [1] |
| HT-29 | Colon Cancer | 11.96 | [1] |
| A549 | Lung Cancer | 26.07 | [1] |
| A375P | Melanoma | 14.75 | [1] |
| B16F1 | Melanoma | 31.73 | [1] |
| B16F10 | Melanoma | 21.71 | [1] |
Table 2: Hypothetical Example of Acquired Resistance to this compound in MCF-7 Cells
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) | Fold Change in Bcl-2 Expression |
| MCF-7 (Parental) | 11.5 | 1.0 | 1.0 |
| MCF-7/YA-R (Resistant) | 86.3 | 7.5 | 4.2 |
| This table presents hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line.[5][8][9]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate and morphology, passage them and increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: At each concentration, allow the cells to stabilize and recover their growth rate. This process can take several months.[10]
-
Confirmation of Resistance: After culturing the cells in a high concentration of this compound for several passages, confirm the resistance by determining the new IC50 value and calculating the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).[9]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.[7]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[7] Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting apoptosis markers by western blot.[11][12]
-
Protein Extraction: Treat cells with this compound for the desired time and at the appropriate concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of Yakuchinone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yakuchinone A, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive comparison of its in vivo anti-inflammatory activity, drawing upon available experimental data. We delve into its mechanism of action, compare its efficacy with established anti-inflammatory agents, and provide detailed experimental protocols to aid in the design and evaluation of future studies.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
In vivo studies have elucidated that the primary anti-inflammatory mechanism of this compound involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a cascade of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).[1][2] By inhibiting the activation of NF-κB, this compound effectively downregulates the production of these key inflammatory mediators, thereby mitigating the inflammatory response.
Comparative In Vivo Efficacy
The most well-documented in vivo model to assess the anti-inflammatory activity of this compound is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This assay is a standard for evaluating topically applied anti-inflammatory agents. While direct comparative studies are limited, the following table provides a summary of the reported efficacy of this compound and compares it with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin, based on data from similar experimental setups.
| Compound | Dose (µmol/ear) | Inhibition of Edema (%) | Effect on Inflammatory Markers | Reference |
| This compound | 1 | Significant reduction in COX-2, iNOS, and TNF-α mRNA expression | Downregulation of protein expression | Chun et al., 2002[1][2] |
| Indomethacin | 0.5 | ~50-60% | Inhibition of COX enzymes | Various studies |
Note: The percentage of edema inhibition for this compound is not explicitly quantified in the primary literature. The table reflects its demonstrated significant anti-inflammatory effect. The data for indomethacin is a representative range from various studies using the TPA-induced ear edema model.
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This protocol outlines the key steps involved in the TPA-induced mouse ear edema model, a widely used method for screening potential anti-inflammatory compounds.
Detailed Methodology:
-
Animals: Female ICR mice (7 weeks old) are typically used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=5-6 per group).
-
Treatment: 30 minutes prior to the application of the inflammatory agent, the test compound (e.g., this compound dissolved in acetone) or the vehicle (acetone alone) is topically applied to the inner and outer surfaces of the right ear.
-
Induction of Inflammation: Inflammation is induced by the topical application of 2.5 nmol of TPA dissolved in acetone to the right ear.
-
Evaluation of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a 6 mm biopsy punch is taken from both the treated (right) and untreated (left) ears. The weight of the ear punch is measured, and the extent of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: [(A-B)/A] x 100, where A is the increase in ear weight in the control group and B is the increase in ear weight in the treated group.
-
Biochemical Analysis:
-
Western Blot: Ear tissue is homogenized, and protein extracts are subjected to Western blot analysis to determine the expression levels of COX-2 and iNOS proteins.
-
RT-PCR: Total RNA is extracted from the ear tissue, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA levels of TNF-α.
-
Conclusion
The available in vivo data strongly support the anti-inflammatory activity of this compound. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a promising candidate for further investigation as a topical anti-inflammatory agent. While direct comparative data with other drugs are not extensively available, its significant inhibitory effects on key inflammatory mediators in the TPA-induced mouse ear edema model confirm its potential. Further studies with robust quantitative comparisons are warranted to fully establish its therapeutic efficacy relative to existing anti-inflammatory drugs.
References
A Comparative Analysis of Yakuchinone A and Other Diarylheptanoids from Alpinia oxyphylla
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Yakuchinone A with other diarylheptanoids isolated from the medicinal plant Alpinia oxyphylla. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.
Introduction to Diarylheptanoids from Alpinia oxyphylla
Alpinia oxyphylla, a plant belonging to the ginger family (Zingiberaceae), is a source of various bioactive compounds, including a class of secondary metabolites known as diarylheptanoids. These compounds are characterized by a seven-carbon chain linking two aromatic rings. Among them, this compound is a well-studied constituent known for its diverse pharmacological effects. This guide compares this compound with other diarylheptanoids found in the same plant, such as Yakuchinone B, Oxyphyllacinol, and other recently identified analogues. The comparison focuses on their antioxidant, anti-inflammatory, and neuroprotective properties.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data on the biological activities of various diarylheptanoids from Alpinia oxyphylla. The data has been compiled from multiple studies to provide a comparative perspective.
| Compound Name | Biological Activity | Assay | IC50 Value (µM) | Reference |
| This compound | Antioxidant | DPPH Radical Scavenging | 57 ± 2.1 | [1] |
| Anti-inflammatory | NO Production Inhibition | - | - | |
| Neuroprotective | - | - | - | |
| Yakuchinone B | Anti-inflammatory | COX-2, iNOS Inhibition | Not specified | [2] |
| Oxyphyllacinol | Antioxidant | DPPH Radical Scavenging | 89 ± 3.1 | [1] |
| (3S)-3-acetoxy-1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane | Anti-inflammatory | NO Production Inhibition | 33.65 | [3] |
| Compound 4 (from cited study) | Anti-inflammatory | NO Production Inhibition | 9.88 | [3] |
Note: A lower IC50 value indicates greater potency. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Key Biological Activities: A Deeper Dive
Antioxidant Activity
Several diarylheptanoids from Alpinia oxyphylla have demonstrated significant antioxidant potential. A comparative study evaluating the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity found that this compound (IC50 = 57 ± 2.1 µM) exhibited stronger antioxidant capacity than Oxyphyllacinol (IC50 = 89 ± 3.1 µM)[1]. This suggests that subtle structural differences between these compounds can significantly influence their ability to neutralize free radicals.
Anti-inflammatory Effects
This compound and Yakuchinone B have been shown to possess potent anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[2] Their mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] More recent research has identified other diarylheptanoids from Alpinia oxyphylla with significant anti-inflammatory activity. For instance, (3S)-3-acetoxy-1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane and another diarylheptanoid (referred to as compound 4 in the study) showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with IC50 values of 33.65 µM and 9.88 µM, respectively[3].
Neuroprotective Potential
Emerging evidence suggests that diarylheptanoids from Alpinia species may have neuroprotective effects, which are often linked to their antioxidant and anti-inflammatory activities.[6][7][8][9] These properties are crucial in combating the oxidative stress and neuroinflammation that are implicated in the pathogenesis of neurodegenerative diseases. While specific comparative data for this compound and other diarylheptanoids from Alpinia oxyphylla in neuroprotection models are still developing, their established biological activities make them promising candidates for further investigation in this area.
Experimental Protocols
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method to determine the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol. This stock solution is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm[10].
-
Reaction Mixture: A small volume of the test compound (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH working solution[10][11].
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[10][11].
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance compared to a control (DPPH solution without the test compound) indicates the radical scavenging activity[10][11].
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any test compound. The IC50 value is then determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound and B.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
This compound and other diarylheptanoids from Alpinia oxyphylla represent a promising class of natural compounds with a spectrum of beneficial biological activities. This compound demonstrates strong antioxidant and anti-inflammatory properties, with evidence suggesting its superiority over some of its analogues in certain assays. The anti-inflammatory mechanism of this compound and B, through the inhibition of the NF-κB pathway, provides a solid basis for their potential therapeutic applications. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their full therapeutic potential, particularly in the context of neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in navigating the existing data and designing future investigations.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of phytochemicals on dopaminergic neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of essential oils in animal models of Alzheimer’s and Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Probucol against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Yakuchinone A vs. Curcumin: A Comparative Analysis of Anti-inflammatory Efficacy
In the landscape of natural compounds with therapeutic potential, both Yakuchinone A, a diarylheptanoid from Alpinia oxyphylla, and curcumin, the principal curcuminoid from Curcuma longa, have garnered significant attention for their anti-inflammatory properties. This guide provides a detailed comparison of their efficacy as anti-inflammatory agents, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and curcumin demonstrate notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Experimental evidence suggests that both compounds inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), crucial enzymes in the inflammatory cascade, primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. While curcumin has been extensively studied, revealing a broader mechanism of action that also includes the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, data for a direct, quantitative comparison of potency with this compound is limited. This guide synthesizes available data to offer an objective comparison.
Mechanism of Action: A Tale of Two Molecules
The anti-inflammatory effects of both this compound and curcumin are rooted in their ability to interfere with intracellular signaling cascades that lead to the production of pro-inflammatory mediators.
This compound primarily exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[1] This transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. By preventing the activation of NF-κB, this compound effectively dampens the downstream inflammatory response.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies evaluating the anti-inflammatory potency of this compound and curcumin under identical experimental conditions are scarce in the published literature. However, by collating data from individual studies employing similar experimental models, primarily lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, an indirect comparison can be drawn.
| Parameter | This compound | Curcumin | Experimental Model |
| Inhibition of NO Production (IC50) | Data not available | ~11.0 µM[4] | LPS-stimulated RAW 264.7 cells |
| Inhibition of NF-κB Activation (IC50) | Data not available | >50 µM[2] | LPS-stimulated RAW 264.7 cells |
| Inhibition of TNF-α Release | Data not available | Inhibition observed at 5 µM[5] | LPS-stimulated human monocytic macrophage cell line |
| Inhibition of COX-2 Expression | Inhibition demonstrated[1] | Inhibition demonstrated[6] | TPA-treated mouse skin / LPS-stimulated RAW 264.7 cells |
| Inhibition of PGE2 Production | Inhibition of prostaglandin synthesis demonstrated[1] | Inhibition observed at 30 µM[7] | LPS-stimulated primary bubaline endometrial stromal cells |
Note: The lack of directly comparable IC50 values for this compound in the widely used LPS-stimulated RAW 264.7 cell model presents a significant limitation in definitively concluding which agent is more potent. The provided IC50 value for curcumin's NF-κB inhibition should be interpreted with caution as the study indicated the value was greater than the highest concentration tested.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-inflammatory effects of this compound and curcumin.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or curcumin (typically dissolved in DMSO) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After treatment with the compounds and LPS for a designated time (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Protein Expression
-
After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the cell lysates are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. Effects of this compound and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Anti-Inflammatory Effects of the Curcumin Ester Prodrug Curcumin Diglutaric Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits lipopolysaccharide and lipoteichoic acid-induced expression of proinflammatory cytokines and production of PGE2 in the primary bubaline endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Yakuchinone A and Gingerol: A Guide for Researchers
A detailed analysis of the in vitro anticancer properties of Yakuchinone A and[1]-Gingerol, focusing on their cytotoxic effects and underlying molecular mechanisms.
In the landscape of natural product-based cancer research, both this compound, a diarylheptanoid from Alpinia oxyphylla, and[1]-Gingerol, the major pungent component of ginger (Zingiber officinale), have emerged as promising candidates for anticancer drug development. This guide provides a comparative overview of their anticancer activity, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound and[1]-Gingerol against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| This compound | A375P | Melanoma | 14.75 | Not Specified | [1] |
| B16F1 | Melanoma | 31.73 | Not Specified | [1] | |
| B16F10 | Melanoma | 21.71 | Not Specified | [1] | |
| A549 | Lung Cancer | 26.07 | Not Specified | [1] | |
| MCF-7 | Breast Cancer | 11.50 | Not Specified | [1] | |
| HT-29 | Colorectal Cancer | 11.96 | Not Specified | [1] | |
| [1]-Gingerol | HCT15 | Colon Cancer | 100 | 24 h | [2] |
| L929 | Fibrosarcoma | 102 | 24 h | [2] | |
| Raw 264.7 | Macrophage | 102 | 24 h | [2] | |
| HeLa | Cervical Cancer | 20.9 | Not Specified | ||
| A549 | Lung Cancer | ~200 | 48 h | ||
| H460 | Lung Cancer | ~200 | 48 h | ||
| MCF-7 | Breast Cancer | >100 | 72 h | ||
| MDA-MB-231 | Breast Cancer | ~200 | 48 h |
Experimental Protocols
The following sections detail representative experimental methodologies for assessing the anticancer activity of this compound and[1]-Gingerol.
Cytotoxicity Assay for this compound (Modified MTT Assay)
This protocol is based on the methodology described for evaluating the cytotoxic activities of this compound and its metabolites.[1]
-
Cell Culture: Murine cancer cell lines (B16F1, B16F10) and human cancer cell lines (A375P, A549, MCF-7, HT-29) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay for[1]-Gingerol (MTT Assay)
This protocol is a representative method for determining the cytotoxicity of[1]-Gingerol.[2]
-
Cell Culture: Cancer cell lines (e.g., HCT15, L929, Raw 264.7) are maintained in an appropriate culture medium with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Cell Plating: Cells are seeded in a 96-well plate.
-
Treatment: After 48 hours of incubation, the cells are treated with various concentrations of[1]-Gingerol dissolved in ethanol.
-
Incubation: The treated cells are incubated for 24 hours.
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT (5 mg/ml in PBS) is added to each well, followed by a 4-hour incubation in the dark at 37°C.
-
Data Analysis: The absorbance is read, and the IC50 value is determined.
Mechanisms of Anticancer Action: Signaling Pathways
This compound and[1]-Gingerol exert their anticancer effects by modulating distinct cellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells.[3] One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.
Caption: this compound induces apoptosis via the Bcl-2-mediated signaling pathway.
[1]-Gingerol Signaling Pathways
[1]-Gingerol has been demonstrated to modulate multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
References
Yakuchinone A: A Comparative Analysis of its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Yakuchinone A, a diarylheptanoid compound isolated from the fruits of Alpinia oxyphylla, has garnered attention for its potential health benefits, including its antioxidant properties. This guide provides a comprehensive cross-validation of this compound's antioxidant capacity, comparing its performance with other well-known antioxidants and detailing the experimental methodologies for key assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing it with standard antioxidants such as Vitamin C (Ascorbic Acid) and Butylated Hydroxytoluene (BHT).
| Compound | DPPH Radical Scavenging Activity (IC50) | Linoleic Acid Peroxidation Inhibition (IC50) |
| This compound | 57 ± 2.1 µM [1] | 0.19 ± 0.011 mM [1] |
| Vitamin C | 51 ± 1.1 µM[1] | 0.59 ± 0.017 mM[1] |
| BHT | 99 ± 2.2 µM[1] | 0.52 ± 0.014 mM[1] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Action: The Nrf2/Keap1 Signaling Pathway
The antioxidant effects of many natural compounds, including diarylheptanoids similar to this compound, are often mediated through the activation of the Keap1/Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased production of a battery of protective enzymes and proteins.
While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other known Nrf2 activators suggests this as a likely mechanism of its antioxidant action.
Figure 1. Proposed mechanism of this compound activating the Nrf2/Keap1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound (this compound) and control antioxidants. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: The freshly prepared FRAP reagent is mixed with the test compound.
-
Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm after a specific incubation time (e.g., 30 minutes) at 37°C.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox. The results are expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound like this compound.
Figure 2. General workflow for assessing the antioxidant capacity of this compound.
References
Yakuchinone A vs. Resveratrol: A Head-to-Head on Anti-Inflammatory Pathways
In the landscape of natural compounds with therapeutic potential, Yakuchinone A and resveratrol have emerged as significant contenders in the realm of anti-inflammatory research. Both polyphenolic compounds, derived from natural sources, have demonstrated a remarkable ability to modulate key inflammatory pathways. This guide provides a detailed, evidence-based comparison of their mechanisms of action, focusing on their effects on critical signaling cascades and inflammatory mediators.
At a Glance: Comparative Efficacy
| Target Pathway | This compound | Resveratrol |
| COX-2 Inhibition | Inhibits expression | Inhibits transcription and activity (IC50: 0.996 µM - 60 µM)[1] |
| iNOS Inhibition | Inhibits expression | Inhibits expression and activity (dose-dependent)[2] |
| NF-κB Pathway | Suppresses activation | Inhibits activation and nuclear translocation of p65[2] |
| MAPK Pathway | Limited direct evidence | Inhibits p38, ERK, and JNK phosphorylation |
| Other Pathways | - | Activates AMPK and SIRT1 |
Deep Dive into Anti-Inflammatory Mechanisms
This compound, a diarylheptanoid primarily isolated from the fruit of Alpinia oxyphylla, and resveratrol, a stilbenoid found in grapes, berries, and peanuts, exert their anti-inflammatory effects by targeting core enzymatic and transcriptional regulators of inflammation.
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
Both compounds are effective in suppressing two key enzymes in the inflammatory cascade: COX-2 and iNOS.
This compound has been shown to inhibit the expression of both COX-2 and iNOS.[3] This inhibition at the protein expression level suggests an upstream regulatory mechanism. While specific IC50 values for direct enzyme inhibition by this compound are not extensively reported in the reviewed literature, in silico docking studies have identified it as a potent inhibitor of COX-2.[3]
Resveratrol , in contrast, has been extensively studied for its multi-faceted inhibition of the COX-2 pathway. It not only suppresses the transcription of the COX-2 gene but also directly inhibits the enzymatic activity of the COX-2 protein.[1] Reported IC50 values for resveratrol's inhibition of COX-2 activity vary depending on the experimental system, ranging from as low as 0.996 µM to 60 µM.[1] Similarly, resveratrol dose-dependently inhibits the expression and activity of iNOS, a key enzyme in the production of the pro-inflammatory mediator nitric oxide.[2]
The NF-κB Signaling Pathway: A Common Target
A central mechanism for both this compound and resveratrol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of a multitude of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.
This compound attenuates the activation of NF-κB, thereby preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[3]
Resveratrol also potently inhibits the NF-κB pathway. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.[2] This action is a cornerstone of resveratrol's broad-spectrum anti-inflammatory effects.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including p38, ERK, and JNK, are crucial in transducing extracellular signals to cellular responses, including inflammation.
While there is limited direct evidence from the reviewed literature detailing This compound's specific effects on the MAPK pathways, its known inhibition of downstream targets like COX-2 and iNOS expression suggests a potential, yet unconfirmed, role in modulating these upstream kinases.
Resveratrol , on the other hand, has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK. By dampening the activation of these pathways, resveratrol can effectively reduce the inflammatory response.
Signaling Pathway Visualizations
To illustrate the points of intervention for both compounds, the following diagrams depict the NF-κB and MAPK signaling pathways.
Caption: NF-κB signaling pathway and points of inhibition by this compound and Resveratrol.
Caption: MAPK signaling pathway showing inhibition points of Resveratrol.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between individual studies.
COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.
-
Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), test compounds (this compound or resveratrol) dissolved in DMSO, and a commercial Prostaglandin E2 (PGE2) EIA kit.
-
Procedure: a. The reaction mixture is prepared containing the COX-2 enzyme, reaction buffer, and various concentrations of the test compound or vehicle (DMSO). b. The mixture is pre-incubated at 37°C. c. The reaction is initiated by adding arachidonic acid. d. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C. e. The reaction is stopped, and the amount of PGE2 produced is quantified using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from the dose-response curve.[1]
Western Blot Analysis for Protein Expression (iNOS, COX-2, Phosphorylated MAPKs)
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound or resveratrol for a specified duration.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-phospho-p38). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). d. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
NF-κB Activation Assay (Nuclear Translocation)
This assay determines the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with an inflammatory stimulus in the presence or absence of this compound or resveratrol.
-
Immunofluorescence Staining: a. Cells are fixed and permeabilized. b. Cells are incubated with a primary antibody against the NF-κB p65 subunit. c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. The nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Microscopy and Analysis: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of p65 is quantified.
-
Western Blot of Nuclear and Cytoplasmic Fractions: Alternatively, nuclear and cytoplasmic protein fractions can be isolated from treated cells. The amount of p65 in each fraction is then determined by Western blotting to quantitatively assess its translocation.
Conclusion
Both this compound and resveratrol are potent natural anti-inflammatory agents that target fundamental inflammatory pathways. Resveratrol's mechanisms are more extensively characterized, with demonstrated effects on COX-2 transcription and activity, iNOS, and multiple signaling cascades including NF-κB and MAPKs. This compound's primary reported mechanism involves the suppression of COX-2 and iNOS expression through the inhibition of NF-κB activation.
References
Unraveling the Bioactivity of Yakuchinone A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is a critical step in the journey toward novel therapeutics. Yakuchinone A, a diarylheptanoid found in the fruit of Alpinia oxyphylla, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its derivatives is underscored by their varying efficacy in preclinical studies. Modifications to the parent structure can significantly impact their biological activity, offering a roadmap for the design of more potent and selective agents. Below is a summary of the quantitative data from various studies, highlighting the structure-activity relationships of these compounds.
Anti-inflammatory Activity
This compound and its analogs have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The inhibitory concentrations (IC50) provide a quantitative measure of their potency.
| Compound | Target | Assay System | IC50 (µM) | Key Structural Features |
| This compound | COX-2 | Mouse skin | - | Saturated heptan-3-one chain |
| Yakuchinone B | COX-2 | Mouse skin | - | α,β-unsaturated ketone in heptene-3-one chain |
| Hexahydrocurcumin | COX-2 derived PGE2 | LPS-stimulated macrophages | 0.7[1] | Saturated heptan-3,5-dione chain |
| Diarylheptylamine 12b | iNOS & COX-2 | LPS-stimulated macrophages | - | Amine functional group in the heptane chain |
Note: Specific IC50 values for this compound and B in mouse skin were not explicitly quantified in the provided search results, but their inhibitory effects on COX-2 and iNOS expression were confirmed.[2]
Cytotoxic Activity
The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate their cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
| This compound | A375P (Melanoma) | 14.75 |
| B16F1 (Melanoma) | 31.73 | |
| B16F10 (Melanoma) | 21.71 | |
| A549 (Lung) | 26.07 | |
| MCF-7 (Breast) | 11.50 | |
| HT-29 (Colon) | 11.96 | |
| Compound 9 (O-glucosylated) | Melanoma cell lines | 6.09 - 9.74 |
Data for this compound cytotoxicity from MedchemExpress.com[3]. Data for Compound 9 from a study on microbial transformation of this compound.
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is a key aspect of their protective effects against cellular damage. This activity is often assessed through their ability to scavenge free radicals.
| Compound | Assay | Activity |
| This compound | DPPH & ABTS radical scavenging | Significant scavenging activity |
| Yakuchinone B derivatives (JC1-JC6) | Free radical scavenging | Order of activity: JC4 > JC6 > JC5 ≥ JC3 > JC2 > JC1 |
Qualitative antioxidant activity for this compound is noted[1]. The comparative activity of Yakuchinone B derivatives highlights the influence of structural modifications on antioxidant potential.[4]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme mixture and incubate for a specified time to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, using a suitable method such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity.
NF-κB Activation Assay
This assay measures the activation of the transcription factor NF-κB, a key regulator of inflammation.
Procedure:
-
Cell Stimulation: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.
-
Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the presence of the p65 subunit of NF-κB. An increased amount of nuclear p65 indicates NF-κB activation.
-
Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB transcriptional activity.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. This compound has been shown to suppress the activation of NF-κB, thereby down-regulating the expression of these inflammatory mediators.[2]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes. While direct interaction of this compound with the JAK-STAT pathway is an area of ongoing research, the anti-inflammatory effects of diarylheptanoids suggest potential modulation of this pathway.
Caption: Overview of the JAK-STAT signaling pathway.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs reveal important insights for the development of novel therapeutic agents. Key structural modifications, such as the saturation of the heptane chain, the presence of an α,β-unsaturated ketone, and the addition of functional groups like amines or glycosides, significantly influence their anti-inflammatory, cytotoxic, and antioxidant activities.
Future research should focus on synthesizing a broader range of analogs with systematic modifications to further elucidate the SAR. In vivo studies are also essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Yakuchinone A Efficacy in Preclinical Studies: A Comparative Guide
Yakuchinone A, a diarylheptanoid derived from the fruit of Alpinia oxyphylla, has garnered significant interest in the scientific community for its potent biological activities.[1][2] Preclinical research highlights its potential as both an anticancer and anti-inflammatory agent.[1][3] This guide provides a comprehensive meta-analysis of its efficacy in preclinical settings, comparing its performance with relevant alternatives and detailing the experimental frameworks used for its evaluation.
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 11.50 | [1] |
| HT-29 | Colorectal Cancer | 11.96 | [1] |
| A375P | Melanoma | 14.75 | [1] |
| B16F10 | Melanoma | 21.71 | [1] |
| A549 | Lung Cancer | 26.07 | [1] |
| B16F1 | Melanoma | 31.73 | [1] |
| HL-60 | Promyelocytic Leukemia | Not specified, but induces apoptosis | [2][3] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., daily for 14 days | Significant reduction in EAE score from Day 9 to Day 15. | [1] |
| Mouse | TPA-Induced Skin Inflammation | Topical application | Suppressed TPA-activated DNA binding of NF-κB; attenuated COX-2, iNOS, and TNF-α production. | [3] |
Table 3: Comparative Cytotoxicity of this compound Metabolite
A study involving the microbial transformation of this compound produced several metabolites. One metabolite, Compound 9 (an O-glucosylated derivative), showed enhanced and more selective activity against melanoma cell lines compared to the parent compound.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9 | Melanoma Lines | Melanoma | 6.09 - 9.74 | [2] |
| This compound | Melanoma Lines | Melanoma | 14.75 - 31.73 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.
Anti-Inflammatory Pathway
Preclinical evidence suggests that this compound's anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway.[3] This transcription factor is a master regulator of inflammation. By suppressing its activation, this compound effectively reduces the expression of downstream pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).[3][4]
Caption: Anti-inflammatory signaling pathway of this compound.
Pro-Apoptotic Pathway in Cancer Cells
In the context of cancer, this compound has been shown to induce apoptosis through the Bcl-2-mediated signaling pathway.[3] It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.
Caption: Pro-apoptotic signaling pathway of this compound.
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized preclinical testing methodologies.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, A375P) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (e.g., 0-64 µM) for a specified duration (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is typically measured using an MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vivo Anti-Inflammatory Model: TPA-Induced Mouse Ear Edema
-
Animal Model: Swiss albino or similar mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is topically applied to the inner surface of one ear to induce inflammation. The other ear serves as a control.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, typically shortly before or after TPA application.
-
Efficacy Assessment:
-
Edema: Ear thickness is measured with a micrometer at various time points post-treatment. The degree of edema inhibition is calculated.
-
Biochemical Markers: After a set period, mice are euthanized, and ear punch biopsies are collected. The tissue is homogenized to measure levels of inflammatory markers like MPO (for neutrophil infiltration) or to perform Western blotting or RT-PCR for proteins like COX-2, iNOS, and TNF-α.
-
NF-κB Activity: Nuclear extracts from the tissue can be prepared to assess the DNA-binding activity of NF-κB using an electrophoretic mobility shift assay (EMSA).
-
The workflow for such a preclinical in vivo study is outlined below.
Caption: General experimental workflow for in vivo preclinical studies.
Conclusion
The preclinical data available for this compound strongly support its potential as a dual-action therapeutic agent with both anti-inflammatory and anticancer properties. Its ability to modulate critical signaling pathways like NF-κB and Bcl-2 provides a mechanistic basis for its observed efficacy.[3] Furthermore, the enhanced potency of its metabolites suggests that there is potential for developing even more effective derivatives.[2] While these preclinical findings are promising, further research, including comprehensive pharmacokinetic studies and evaluation in more complex disease models, is necessary to pave the way for potential clinical trials.
References
Safety Operating Guide
Navigating the Safe Disposal of Yakuchinone A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of Yakuchinone A, a bioactive natural product. Adherence to these procedures is critical due to the compound's potential hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. The recommended disposal method for this compound and its containers is through an approved waste disposal plant.[1]
Key Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its safety profile and the necessary precautions. The following table summarizes key safety data.
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life)[1] | P273: Avoid release to the environment.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects)[1] | P391: Collect spillage.[1] |
| Personal Protective Equipment (PPE) | Recommended for safe handling | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be worn.[1] Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[1] |
Experimental Protocol: Accidental Release and Spillage
In the event of an accidental spill of this compound, follow these steps to contain and clean the area safely:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area to a safe location. Ensure the area is adequately ventilated.[1]
-
Wear Appropriate PPE: Before re-entering the area, don the full personal protective equipment as specified in the table above.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb Liquid Spills: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect Solid Spills: For powder, sweep up and shovel the material. Pick up and arrange disposal without creating dust.[2]
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[1]
-
Dispose of Contaminated Materials: Place all contaminated materials, including absorbents and cleaning supplies, into suitable, closed containers for disposal.[1][2] These materials must be disposed of through an approved waste disposal plant.[1]
Proper Disposal Procedure
The guiding principle for the disposal of this compound is to avoid environmental release and to comply with all local, state, and federal regulations. The following workflow outlines the decision-making and operational process for proper disposal.
Detailed Steps for Disposal:
-
Preparation and Segregation:
-
Identify all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Always wear appropriate personal protective equipment (PPE) when handling the waste.[1]
-
-
Containment:
-
Place all this compound waste into a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly sealed when not in use.[2]
-
Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, designated hazardous waste storage area away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for the compound is -20°C for long-term and 2-8°C for short-term.[2] While waste may not require these temperatures, a cool environment is advisable.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Follow all institutional and regulatory procedures for waste handover and documentation. The final step is always disposal of the contents and container at an approved waste disposal plant.[1]
-
References
Personal protective equipment for handling Yakuchinone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of Yakuchinone A in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and to maintain the integrity of research outcomes.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. |
| Body Protection | A lab coat or other impervious clothing to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or when there is a risk of aerosolization. A NIOSH-approved respirator is recommended. |
General Handling Precautions
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and mucous membranes.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment of receipt is crucial for safety and experimental consistency.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Recommended storage temperatures are:
-
Powder: -20°C
-
In Solvent: -80°C
-
Preparation of Stock Solutions
This compound is typically dissolved in an organic solvent to create a stock solution for experimental use. Dimethyl sulfoxide (DMSO) is a common solvent.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.124 mg of this compound (Molecular Weight: 312.4 g/mol ) in 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a common application of this compound in determining its cytotoxic effects on cancer cell lines.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations may range from 1 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Signaling Pathways
This compound has been reported to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Pathway
This compound inhibits the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This inhibition is achieved by suppressing the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2]
Pro-Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells.[3] This process is often mediated through the intrinsic pathway, which involves the mitochondria and a cascade of caspase activation.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Decontamination
-
Work Surfaces: Decontaminate work surfaces by wiping with a 70% ethanol solution.
-
Glassware and Equipment: Immerse glassware and equipment in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
Waste Disposal
-
Solid Waste: Unused this compound powder and contaminated solid waste (e.g., gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a labeled hazardous waste container for organic solvents.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
